2-(2,2,2-Trifluoroethoxy)benzonitrile
Description
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Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESUQEWLLMDSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514824 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56935-77-4 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(2,2,2-Trifluoroethoxy)benzonitrile
CAS 56935-77-4 | Chemical Intermediate & Bioisostere Module[1]
Executive Summary
2-(2,2,2-Trifluoroethoxy)benzonitrile (CAS 56935-77-4) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents requiring enhanced metabolic stability and lipophilicity. Structurally, it consists of a benzonitrile core substituted at the ortho position with a trifluoroethoxy group.
This compound serves as a critical intermediate for introducing the 2,2,2-trifluoroethoxy (
Chemical Profile & Physicochemical Properties
Identity & Structure
-
Molecular Formula:
-
Molecular Weight: 201.15 g/mol
-
SMILES: C1=CC=C(C(=C1)C#N)OCC(F)(F)F
Key Physicochemical Data
| Property | Value / Characteristic | Relevance |
| Physical State | Low-melting solid or viscous oil | Handling requires mild heating for transfer. |
| Boiling Point | ~240–250°C (Predicted @ 760 mmHg) | High boiling point allows for high-temp reactions without loss. |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Compatible with standard organic synthesis workflows. |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Higher than 2-methoxybenzonitrile (~1.6), aiding membrane permeability. |
| Electronic Effect | Electron-withdrawing (Inductive) | The |
Synthetic Routes & Process Chemistry
The industrial synthesis of CAS 56935-77-4 relies on Nucleophilic Aromatic Substitution (
Primary Route: of 2-Fluorobenzonitrile
This is the preferred route due to the high atom economy and the strong activating effect of the nitrile group on the ortho-fluorine.
-
Starting Materials: 2-Fluorobenzonitrile, 2,2,2-Trifluoroethanol (TFE).
-
Reagents: Potassium Carbonate (
) or Potassium Hydroxide (KOH). -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with 2-Fluorobenzonitrile (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Nucleophile Activation: Add 2,2,2-Trifluoroethanol (1.1 eq) and
(1.5 eq). Note: TFE is weakly acidic ( ); the base generates the active trifluoroethoxide anion. -
Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor via HPLC/TLC for consumption of the fluoronitrile. Reaction time is typically 4–8 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes). The product typically precipitates or oils out.[3]
-
Isolation: Extract with Ethyl Acetate or Dichloromethane. Wash organic layer with brine to remove residual DMF. Dry over
and concentrate. -
Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient) or vacuum distillation.
Reaction Workflow Diagram
Figure 1: Process flow for the synthesis of 2-(2,2,2-Trifluoroethoxy)benzonitrile via SnAr mechanism.
Therapeutic Applications & Strategic Utility
The "Fluorine Effect" in Drug Design
Researchers utilize CAS 56935-77-4 to introduce the trifluoroethoxy group, which offers distinct advantages over a standard methoxy group:
-
Metabolic Stability: The C-F bonds are extremely strong. Unlike a methoxy group (
), which is prone to O-demethylation by cytochrome P450 enzymes, the group is resistant to oxidative metabolism. -
Conformational Bias: The "Fluorine Gauche Effect" can lock the side chain into specific conformations, potentially improving binding affinity to the target protein.
-
Lipophilicity: The fluorine atoms increase the partition coefficient (LogP), enhancing membrane permeability and CNS penetration.
Precursor for Silodosin and Analogues
While Silodosin (a selective
-
Transformation: The nitrile group (
) can be:-
Reduced to a benzylamine (for reductive amination).
-
Hydrolyzed to a benzoic acid (for amide coupling).
-
Reacted with organometallics to form ketones .
-
Pharmacophore Logic Diagram
Figure 2: Strategic utilization of the scaffold in medicinal chemistry campaigns.
Safety & Handling (E-E-A-T)
Hazard Identification
-
Nitrile Toxicity: Like all benzonitriles, this compound can metabolize to release cyanide ions in vivo, though the rate is generally slow. Treat as acutely toxic by ingestion.
-
Trifluoroethanol (Reagent): If synthesizing, note that TFE is a reproductive toxin and causes severe eye damage.
-
Skin/Eye: Irritant.[4][5][6] The fluorinated chain increases skin absorption.
Handling Protocols
-
Engineering Controls: All operations involving heating or powder handling must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to solvent carriers like DMF), safety goggles, and lab coat.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN evolution from hydrolysis).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737528, 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (Analogous Structure). Retrieved from [Link]
- Kissei Pharmaceutical Co., Ltd. (1995). Dihydropyridine derivatives and pharmaceutical compositions containing them. US Patent 5,387,603. (Describes the synthesis of Silodosin precursors utilizing trifluoroethoxy-benzene moieties).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative review on the metabolic stability of the trifluoroethoxy group). Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. 1,2-Dimethoxyethane | C4H10O2 | CID 8071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 邻氟苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Fluorinated Benzonitrile Building Blocks for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical overview of fluorinated benzonitrile building blocks, a class of reagents that combines the advantageous properties of fluorine with the versatile and biologically relevant benzonitrile scaffold.[3][4] We will explore the synergistic effects of this combination, detail robust synthetic methodologies for accessing these building blocks, present a comparative analysis of their key physicochemical parameters, and showcase their application in drug discovery through illustrative case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful scaffolds in their therapeutic programs.
The Strategic Imperative: Why Fluorine and Why Benzonitrile?
The prevalence of fluorine in pharmaceuticals is a testament to its profound impact on drug-like properties.[5][6] Approximately 30% of drugs under development contain fluorine, a significant increase from just 2% in 1970.[6][7] This is not a random occurrence but a deliberate design strategy rooted in the unique characteristics of the fluorine atom.
The Fluorine Advantage
Fluorine, being the most electronegative element, imparts a range of beneficial effects when incorporated into a drug candidate[8]:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~130 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][9] Replacing a metabolically labile hydrogen atom with fluorine can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[8]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[8] This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (logP).[1] This can enhance membrane permeability and improve absorption, although excessive fluorination can sometimes lead to reduced aqueous solubility.[1]
-
Conformational Control & Binding Affinity: Fluorine can influence molecular conformation and engage in favorable orthogonal multipolar interactions (e.g., C-F···C=O) with protein targets, leading to enhanced binding affinity and selectivity.[10]
The Benzonitrile Scaffold: A Privileged Core
The benzonitrile unit is recognized as a "privileged scaffold" in drug discovery.[3][11] This means it is a structural motif that is capable of binding to multiple, unrelated biological targets. Its key features include:
-
Versatile Synthetic Handle: The nitrile group (-C≡N) is a robust and versatile functional group that can be transformed into other key functionalities like amines, carboxylic acids, and amides.[3]
-
Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group or a halogen, participating in hydrogen bonding and dipole interactions.
-
Metabolic Stability: The nitrile group itself is generally resistant to metabolic degradation.
By combining the strategic advantages of fluorine with the privileged nature of the benzonitrile scaffold, medicinal chemists gain access to a powerful class of building blocks for creating novel therapeutics with optimized properties.[4]
Synthesis of Fluorinated Benzonitrile Building Blocks
The accessibility of fluorinated benzonitriles is crucial for their widespread use. Several reliable synthetic strategies have been developed, primarily revolving around the introduction of either the fluorine atom or the nitrile group onto an aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
One of the most common methods for synthesizing fluorobenzonitriles is the SNAr reaction. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group itself.[12]
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] Subsequently, a leaving group is expelled to restore aromaticity.
-
Application: In the context of fluorinated benzonitriles, this can involve either the displacement of a different halogen by fluoride or the displacement of a fluorine atom by a nucleophile on a polyfluorinated ring. Interestingly, in nucleophilic aromatic substitution, fluoride is often the best leaving group among the halogens because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic.[13]
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via SNAr
This protocol describes a typical SNAr reaction where a nitro group activates the ring for substitution by a cyanide source.
dot
Caption: Workflow for SNAr Cyanation.
-
Materials:
-
4-Chloro-1-nitrobenzene
-
Potassium Cyanide (KCN)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 4-chloro-1-nitrobenzene in DMSO, add KCN.
-
Heat the reaction mixture to 150-180 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-nitrobenzonitrile. The nitro group can then be reduced and diazotized to install a fluorine via the Balz-Schiemann reaction.
Metal-Catalyzed Cyanation
Modern cross-coupling reactions offer a powerful and versatile alternative for synthesizing aryl nitriles. Nickel-catalyzed cyanation of aryl halides (or pseudohalides) has emerged as a particularly mild and efficient method.[14]
-
Advantages: Compared to traditional methods that may require harsh conditions, nickel catalysis allows for the use of a wider range of cyanide sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) under milder conditions, with excellent functional group tolerance.[14]
-
Application: This method is highly effective for converting readily available fluoro-substituted aryl bromides or chlorides into the corresponding fluorinated benzonitriles.
Experimental Protocol: Nickel-Catalyzed Cyanation of 2-Bromo-1-fluorobenzene
dot
Caption: Nickel-Catalyzed Cyanation Workflow.
-
Materials:
-
2-Bromo-1-fluorobenzene
-
Zinc Cyanide (Zn(CN)₂)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMA)
-
-
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with Ni(COD)₂, dppf, and Zn(CN)₂.
-
Add DMA, followed by 2-bromo-1-fluorobenzene.
-
Seal the vessel and heat the mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent.
-
-
Purification: Filter the mixture through a pad of Celite®, wash with solvent, and concentrate the filtrate. The crude product is then purified by flash column chromatography.
Physicochemical Properties and SAR Insights
The position and number of fluorine atoms on the benzonitrile ring have a predictable yet profound impact on the molecule's properties. Understanding these trends is crucial for rational drug design.
Electronic Effects
The primary effect of fluorine is its strong inductive electron withdrawal (-I effect). This depletes electron density from the aromatic ring, influencing its reactivity and the pKa of any attached functional groups. The nitrile group is also strongly electron-withdrawing.
-
Impact on Acidity/Basicity: Fluorine substitution will increase the acidity of phenols or decrease the basicity of anilines attached to the same ring. For example, the presence of a fluorine atom ortho to an amino group in 2-amino-6-fluorobenzonitrile significantly influences the basicity of the amine.[15]
-
Reactivity: The electron-deficient nature of fluorinated benzonitriles makes them more susceptible to nucleophilic attack but less reactive in electrophilic aromatic substitution reactions.
Lipophilicity (logP)
Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
-
General Trend: Each fluorine atom added to an aromatic ring typically increases the calculated logP (cLogP) by approximately 0.1 to 0.3 units.[1]
-
Positional Effects: The position of the fluorine can have subtle effects. For instance, ortho-fluorination can sometimes lead to intramolecular hydrogen bonding, which can slightly alter the overall polarity and lipophilicity compared to a para-substituted isomer.
Data Summary: Impact of Fluorination on Benzonitrile Properties
The following table summarizes the calculated properties for a series of fluorinated benzonitrile building blocks, illustrating the trends discussed.
| Compound | Molecular Weight | cLogP |
| Benzonitrile | 103.12 | 1.56 |
| 2-Fluorobenzonitrile | 121.11 | 1.68 |
| 3-Fluorobenzonitrile | 121.11 | 1.74 |
| 4-Fluorobenzonitrile | 121.11 | 1.68 |
| 2,4-Difluorobenzonitrile | 139.10 | 1.80 |
| 2,4,5-Trifluorobenzonitrile | 157.09 | 1.91 |
Data calculated using standard cheminformatics software. Actual experimental values may vary.
Applications in Drug Discovery: Case Studies
The true value of fluorinated benzonitrile building blocks is demonstrated by their incorporation into successful drug candidates across various therapeutic areas.
Case Study 1: Rilpivirine (Non-Nucleoside Reverse Transcriptase Inhibitor)
Rilpivirine is an FDA-approved drug for the treatment of HIV-1 infection.[16] It features a central diaminopyrimidine core linked to two aromatic wings, one of which is a 4-aminobenzonitrile moiety.
-
Structure: The key fragment is 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. While this specific intermediate isn't fluorinated on the benzonitrile ring itself, the synthesis of Rilpivirine involves coupling this piece with another fluorinated fragment, highlighting the modularity of drug design. The synthesis of the benzonitrile portion itself often starts from precursors like 4-aminobenzonitrile.[16][17]
-
Role of the Benzonitrile: The cyano group is a key pharmacophoric feature, engaging in important interactions within the binding pocket of the HIV-1 reverse transcriptase. Its electron-withdrawing nature also influences the overall electronic profile of the molecule.
Case Study 2: Umbralisib (PI3K-delta and Casein Kinase 1-epsilon Inhibitor)
Umbralisib, approved for treating certain types of lymphoma, contains a 6-fluoro-chromen-4-one core.[18] The synthesis of this core often starts from fluorinated building blocks. For example, a key step in a patented synthesis involves the acylation of 4-fluoroanisole with a derivative of 3-fluorophenylacetic acid.[18]
-
Role of Fluorine: The fluorine atom on the chromenone ring of Umbralisib is critical for its high selectivity. The IC₅₀ value for the target PI3Kδ is 22.23 nmol/L, with over 10,000-fold selectivity against PI3Kα. The non-fluorinated analog shows a similar potency (IC₅₀ of 13.83 nmol/L) but has only >1000-fold selectivity.[17] This demonstrates how a strategically placed fluorine can fine-tune selectivity, a crucial aspect of modern drug design to minimize off-target effects.
Conclusion and Future Outlook
Fluorinated benzonitrile building blocks represent a confluence of two powerful strategies in medicinal chemistry: the use of fluorine to optimize pharmacokinetic properties and the deployment of a privileged scaffold to ensure biological relevance. Their synthesis is well-established through both classical and modern catalytic methods, making them readily accessible for library synthesis and lead optimization campaigns. As our understanding of fluorine's subtle effects on molecular interactions continues to grow, and as new synthetic methods for late-stage fluorination and cyanation are developed, the strategic application of these building blocks is set to expand, paving the way for the next generation of safer and more effective therapeutics.[5][19]
References
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Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Fluorine Chemistry. [Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305-321. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
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Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5437. [Link]
-
Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
-
Sun, H., & Li, G. (2010). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Molecules, 15(8), 5427-5436. [Link]
-
Yerien, D. E., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(34), 8046-8064. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. InnoPharmChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Benzonitriles in Modern Drug Discovery. InnoPharmChem. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for ¹¹C-cyanation of fluorobenzene. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorine Substitution: Enhancing Properties with 2-Amino-6-fluorobenzonitrile. InnoPharmChem. [Link]
-
Tang, Z., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107573. [Link]
-
Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17145-17151. [Link]
-
Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society Journals. [Link]
-
Palumbopiccionello, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 633. [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Solvay. (n.d.). Organic Fluorinated Building Blocks. Solvay. [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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Topic: 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile vs. Unsubstituted Analogs: A Strategic Analysis in Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful toolset to overcome pharmacokinetic and pharmacodynamic hurdles.[1] This guide provides an in-depth technical analysis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile, a highly functionalized building block, by comparing its properties and synthetic accessibility to key unsubstituted analogs. Through a detailed examination of its synthesis via Nucleophilic Aromatic Substitution (SNAr), a comparative analysis of physicochemical properties, and a discussion of its profound impact on metabolic stability and target engagement, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We elucidate the causal relationships behind the observed advantages conferred by the dual fluorine modifications—the ortho-fluoro and the trifluoroethoxy groups—providing both field-proven insights and detailed experimental protocols to empower rational drug design.
Introduction: The Strategic Imperative of Fluorine in Drug Discovery
Fluorine has become an indispensable element in the modern drug discovery paradigm.[1] Its unique and powerful properties, stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow medicinal chemists to meticulously sculpt the biological profile of a molecule.[2] The introduction of fluorine can profoundly influence a compound's lipophilicity, pKa, conformational preference, and metabolic stability.[3][4] These modulations are not trivial tweaks; they often represent the critical difference between a failed candidate and a successful therapeutic agent by enhancing membrane permeability, improving target binding affinity, and, most critically, blocking sites of metabolic degradation.[2][5]
Approximately 20% of recently approved pharmaceuticals are fluorinated, a testament to the strategic advantage this element provides.[5] This guide focuses on a specific, highly versatile fluorinated scaffold, 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile, to dissect the distinct and synergistic contributions of its two fluorine-containing moieties in comparison to its simpler analogs.
Molecular Overview: Structures Under Comparison
To fully appreciate the impact of fluorination, we will analyze 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile against a curated set of analogs that systematically deconstruct its key functional groups.
| Compound Name | Structure | Key Features |
| 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile | ![]() | Target molecule with ortho-fluoro and 2,2,2-trifluoroethoxy groups. |
| Benzonitrile | ![]() | Unsubstituted parent scaffold. |
| 2-Fluorobenzonitrile | ![]() | Isolates the effect of the ortho-fluoro substituent. |
| 2-Methoxybenzonitrile | ![]() | Non-fluorinated alkoxy analog to benchmark the trifluoroethoxy group's impact. |
Synthesis and Reactivity: Accessing the Scaffold
The primary route to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile and its alkoxy analogs is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective for aromatic rings that are "activated" by electron-withdrawing groups, such as the nitrile (–CN) and fluoro (–F) substituents.[6]
Synthetic Rationale: The synthesis leverages 2,6-difluorobenzonitrile as the starting material. The two ortho-fluoro substituents, along with the para-nitrile group, strongly withdraw electron density from the aromatic ring, making the ipso-carbons highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] Fluorine is an excellent leaving group in SNAr reactions, often superior to heavier halogens, facilitating the substitution.
Experimental Protocol: Synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Objective: To synthesize the target compound via an SNAr reaction between 2,6-difluorobenzonitrile and 2,2,2-trifluoroethanol.
Materials:
-
2,6-Difluorobenzonitrile (1.0 equiv)
-
2,2,2-Trifluoroethanol (1.2 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Alkoxide Formation: Carefully add sodium hydride (60% dispersion) portion-wise to the stirred DMF. Cautiously add 2,2,2-trifluoroethanol dropwise. Causality Note: Pre-forming the sodium trifluoroethoxide is crucial as 2,2,2-trifluoroethanol is not sufficiently nucleophilic on its own. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
-
Nucleophilic Substitution: After stirring for 20 minutes at 0 °C, add a solution of 2,6-difluorobenzonitrile in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Trustworthiness Note: Monitoring ensures the reaction goes to completion and prevents the formation of degradation byproducts from prolonged heating.
-
Workup and Extraction: Cool the mixture to room temperature and carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Causality Note: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Physicochemical Properties
The introduction of fluorine substituents dramatically alters the molecule's physicochemical profile. These changes are not merely incremental but can redefine the compound's behavior in a biological system.
| Property | Benzonitrile | 2-Fluorobenzonitrile | 2-Methoxybenzonitrile[8][9] | 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile[10] |
| Molecular Weight ( g/mol ) | 103.12 | 121.11 | 151.14 | 233.13 |
| Calculated LogP (XLogP3) | 1.56 | 1.6 | 1.7 | 2.9 |
| Melting Point (°C) | -13 | -39 | 103-105[11] | Solid (exact MP not specified) |
| Dipole Moment (Debye) | ~4.18 | ~4.5 | (not readily available) | Significantly Increased (Est.) |
Analysis of Properties:
-
Lipophilicity (LogP): The most striking difference is the dramatic increase in LogP for the target molecule. While a single fluorine atom has a minimal effect, the trifluoroethoxy group contributes significantly to lipophilicity.[12] This is a critical parameter for drug design, as it governs membrane permeability and can influence protein binding.[12] The -OCH₂CF₃ group increases lipophilicity more than a -CF₃ group alone, making it a powerful modulator.[12][13]
-
Electronic Effects: Both the ortho-fluoro and the trifluoroethoxy groups are strongly electron-withdrawing via the inductive effect (σ-effect). This has several consequences:
-
It lowers the pKa of any nearby acidic protons.
-
It reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.
-
It modulates the electrostatic potential of the molecule, which can be critical for specific interactions within a protein binding pocket.
-
Implications for Drug Discovery
The true value of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is realized when its structural features are translated into pharmacologically relevant properties.
a) Metabolic Stability
A primary reason for drug candidate failure is rapid metabolic clearance. Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for oxidizing xenobiotics to facilitate their excretion. A common metabolic pathway is the oxidation of electron-rich aromatic rings or the dealkylation of alkoxy groups.
-
Blocking Metabolic "Soft Spots": The methoxy group in 2-methoxybenzonitrile is a classic metabolic "soft spot," susceptible to O-demethylation by CYP enzymes. Replacing the methyl hydrogens with fluorine to create the trifluoroethoxy group effectively blocks this metabolic route.[14] The C-F bond is exceptionally strong (bond dissociation energy ~109 kcal/mol) and the electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds, making them resistant to enzymatic hydrogen atom abstraction.[13][15]
-
Deactivating the Aromatic Ring: The combined inductive effects of the ortho-fluoro and trifluoroethoxy groups significantly reduce the electron density of the benzonitrile ring. This deactivation makes the ring less prone to oxidative attack (e.g., epoxidation or hydroxylation) by CYP enzymes.[16] While monofluorination offers a modest improvement, the synergistic effect of multiple electron-withdrawing groups provides a much more robust metabolic shield.[16]
b) Target Binding Interactions and Pharmacodynamics
The altered electronic and steric profile of the molecule can lead to improved pharmacodynamics:
-
Enhanced Binding Affinity: The strong dipole created by the fluorinated substituents can engage in favorable dipole-dipole or ion-dipole interactions within a protein's active site.
-
Conformational Control: The ortho-substituents can lock the molecule into a specific, lower-energy conformation that may be more favorable for binding to the target protein, thereby increasing potency and selectivity.
-
Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, the oxygen of the trifluoroethoxy group can still participate in hydrogen bonding, providing a crucial anchor point for ligand-receptor interactions.
Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound by measuring its rate of depletion when incubated with liver microsomes.
Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, including CYPs. By incubating a compound with microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), one can simulate Phase I metabolism. The rate of disappearance of the parent compound is measured over time by LC-MS/MS.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (e.g., 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile and analogs)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Control Compounds (High-turnover, e.g., Verapamil; Low-turnover, e.g., Warfarin)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for quenching
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in phosphate buffer.
-
Incubation Mixture (Non-P450): In a 96-well plate, add phosphate buffer and the microsomal solution. Pre-warm at 37 °C for 10 minutes.
-
Initiation (Time Zero): Add the test compound working solution to the wells to initiate the reaction. Immediately remove an aliquot (t=0) and quench it in a separate plate containing cold acetonitrile with an internal standard.
-
Initiation (P450): To the remaining incubation mixture, add the NADPH-regenerating system to start the enzymatic reaction.
-
Time Points: Incubate the plate at 37 °C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the collection plate.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).
Conclusion
2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is a powerful and strategically designed chemical scaffold. Its synthesis is readily achievable through robust SNAr chemistry. A comparative analysis against its unsubstituted analogs reveals the profound and synergistic impact of its dual fluorine-containing moieties. The ortho-fluoro group activates the ring for synthesis and modulates its electronic properties, while the trifluoroethoxy group dramatically increases lipophilicity and, critically, serves as a potent metabolic shield. Together, these features provide medicinal chemists with a versatile building block to enhance drug-like properties, improve pharmacokinetic profiles, and overcome common liabilities in drug development. Understanding the causal principles behind these improvements, as detailed in this guide, is paramount for the rational design of next-generation therapeutics.
References
- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
- Apollo Scientific. (n.d.).
- (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis.
- Novás, M., & Matos, M. J. (2025).
- EPA CompTox Chemicals Dashboard. (n.d.). 2-Fluoro-6-methoxybenzonitrile Properties.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzonitrile. PubChem.
- Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Zhou, Y., & Murphy, G. K. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile. PubChem.
- Wikipedia. (n.d.).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxybenzonitrile 98%.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. comptox.epa.gov [comptox.epa.gov]
- 9. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile | C9H5F4NO | CID 2737528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-6-methoxybenzonitrile 98 94088-46-7 [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of Trifluoroethoxy Substituted Benzonitriles: A Medicinal Chemistry Guide
Executive Summary
This technical guide analyzes the metabolic stability profile of trifluoroethoxy-substituted benzonitriles , a structural motif increasingly utilized in lead optimization to mitigate oxidative clearance. High-throughput screening often identifies alkoxy-benzonitriles as potent ligands (e.g., for androgen receptors, cathepsin inhibitors, or non-steroidal selective glucocorticoid receptor modulators). However, these leads frequently suffer from rapid O-dealkylation mediated by Cytochrome P450 (CYP) enzymes.
This guide details the mechanistic basis for replacing standard alkoxy groups with 2,2,2-trifluoroethoxy bioisosteres, provides a robust synthesis pathway via Nucleophilic Aromatic Substitution (
Part 1: Mechanistic Rationale
The Metabolic Liability of Alkoxy Benzonitriles
In standard alkoxy-substituted aromatics (e.g., anisole derivatives), the dominant metabolic pathway is O-dealkylation . This proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent iron-oxo species (Compound I) of the CYP450 heme.
-
H-Abstraction: The CYP enzyme abstracts a hydrogen atom from the
-carbon (adjacent to the oxygen). -
Radical Rebound: The resulting radical rapidly recombines with the hydroxyl radical from the heme.
-
Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously collapses, releasing an aldehyde and the phenolic metabolite.
The Trifluoroethoxy "Block"
Substituting the alkyl chain with a 2,2,2-trifluoroethyl group drastically reduces this metabolic liability through two primary physicochemical alterations:
-
Electronic Deactivation (Inductive Effect): The strong electron-withdrawing nature of the terminal
group pulls electron density through the -bond framework. This lowers the electron density of the -C-H bonds, significantly increasing their Bond Dissociation Energy (BDE). The CYP450 oxidant is electrophilic; therefore, the electron-deficient -hydrogens are resistant to abstraction. -
Lipophilicity Modulation: While fluorine increases lipophilicity (LogP), the trifluoroethoxy group often maintains a lower LogD compared to longer alkyl chains, optimizing membrane permeability without incurring the "molecular obesity" penalty often associated with metabolic blocking groups.
Visualization: Metabolic Pathway Comparison
The following diagram contrasts the rapid metabolism of a standard ethoxy analog against the blocked trifluoroethoxy analog.
Figure 1: Mechanistic comparison of CYP450-mediated O-dealkylation. The trifluoroethoxy group prevents the critical rate-limiting H-abstraction step.
Part 2: Synthesis Strategy ( )
The synthesis of trifluoroethoxy benzonitriles is most efficiently achieved via Nucleophilic Aromatic Substitution (
Protocol: Synthesis of 4-(2,2,2-trifluoroethoxy)benzonitrile
Reaction: 4-fluorobenzonitrile + 2,2,2-trifluoroethanol
-
Reagents:
-
Substrate: 4-Fluorobenzonitrile (1.0 eq)
-
Nucleophile: 2,2,2-Trifluoroethanol (1.5 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq) for faster kinetics. -
Solvent: DMF or DMSO (Polar Aprotic is critical).
-
-
Procedure:
-
Charge a reaction vessel with 4-fluorobenzonitrile and
in dry DMF. -
Add 2,2,2-trifluoroethanol dropwise.
-
Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for disappearance of the fluoride starting material.
-
Workup: Dilute with water (quench) and extract with ethyl acetate. Wash organic layer with brine to remove DMF. Dry over
and concentrate. -
Purification: Recrystallization from hexanes/EtOAc is often sufficient due to the high polarity difference between the product and any remaining starting material.
-
Why this works: The
Part 3: Experimental Validation (Microsomal Stability)
To validate the metabolic stability improvement, a comparative Microsomal Stability Assay is required. This protocol measures the Intrinsic Clearance (
Protocol: Microsomal Incubation Workflow
Objective: Determine
-
Preparation:
-
Incubation:
-
Pre-incubate Compound + Microsomes for 5 mins at 37°C.
-
Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH).
-
Timepoints: Sample 50
L at min.
-
-
Quenching & Analysis:
-
Transfer samples immediately into 150
L ice-cold Acetonitrile (containing Internal Standard). -
Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for determining intrinsic clearance.
Part 4: Data Interpretation & Case Study
The following table illustrates the expected impact of trifluoroethoxy substitution on metabolic parameters. This data represents a typical Matched Molecular Pair (MMP) analysis in a lead optimization campaign.
Table 1: Comparative Metabolic Stability (Human Liver Microsomes)
| Compound Structure | R-Substituent | Metabolic Fate | ||
| Benzonitrile-A | 12 | 115.5 (High) | Rapid O-dealkylation to phenol | |
| Benzonitrile-B | 28 | 49.5 (Mod) | Hydroxylation + Dealkylation | |
| Benzonitrile-C | >120 | < 11.0 (Low) | Metabolically Stable |
Calculation of Intrinsic Clearance
To ensure the trustworthiness of your data, calculate
Interpretation:
A
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Cyprotex. Microsomal Stability Assay Protocol. Evotec.
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay.
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Synthesis of 2-(2,2,2-Trifluoroethoxy)benzonitrile from 2-fluorobenzonitrile
Executive Summary
This application note details the optimized synthesis of 2-(2,2,2-trifluoroethoxy)benzonitrile via Nucleophilic Aromatic Substitution (
The protocol prioritizes the
Strategic Analysis & Mechanism
The "Element Effect" in
The choice of 2-fluorobenzonitrile as the starting material is deliberate and mechanistically superior to its chloro- or bromo-analogs. In
-
Electronegativity: The high electronegativity of fluorine (
) significantly lowers the energy of the LUMO at the ipso-carbon, accelerating nucleophilic attack. -
Stabilization: The strong inductive effect (
) stabilizes the anionic Meisenheimer intermediate more effectively than larger halogens. -
Outcome: Reaction rates for Ar-F are typically orders of magnitude faster than Ar-Cl or Ar-Br in this context.
Reaction Mechanism Diagram
The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer intermediate.
Figure 1:
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| 2-Fluorobenzonitrile | 121.11 | 1.0 | Substrate | 394-47-8 |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | 1.2 - 1.5 | Nucleophile | 75-89-8 |
| Potassium Carbonate ( | 138.21 | 2.0 | Base | 584-08-7 |
| DMF (Anhydrous) | N/A | Solvent | Solvent | 68-12-2 |
Step-by-Step Methodology
Pre-requisites:
-
Glassware: Oven-dried 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Inert Atmosphere: The reaction should be performed under
or Ar to prevent hydrolysis of the nitrile.
Procedure:
-
Charge Base: To the reaction flask, add anhydrous
(2.0 equiv).-
Note: Finely ground or "milled"
increases surface area and reaction rate.
-
-
Solvent Addition: Add anhydrous DMF (Concentration ~0.5 M relative to substrate). Stir for 5-10 minutes to create a suspension.
-
Nucleophile Addition: Add 2,2,2-Trifluoroethanol (1.2–1.5 equiv) via syringe.
-
Observation: Slight gas evolution or exotherm may occur as the alkoxide generates in equilibrium.
-
-
Substrate Addition: Add 2-Fluorobenzonitrile (1.0 equiv) dropwise or in one portion (if scale <10g).
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material (2-F-Ph-CN) should disappear; the product is typically less polar.
-
-
Quench: Cool the reaction mixture to room temperature (<30°C). Pour the mixture slowly into a beaker containing crushed ice/water (5x reaction volume).
-
Critical Step: Vigorous stirring is required to precipitate the product (if solid) or separate the oil.
-
-
Extraction:
-
Wash: Wash combined organic layers with water (
) to remove DMF, then Brine ( ). -
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure.
Purification & Characterization
-
Purification: If the crude purity is <95%, purify via recrystallization (EtOH/Water) or Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Expected State: Low-melting solid or viscous oil (dependent on purity).
-
Key NMR Signals (
):-
~4.4–4.5 ppm (q,
, 2H, ). - ~7.0–7.7 ppm (m, 4H, Aromatic).
-
~4.4–4.5 ppm (q,
Workflow Visualization
Figure 2: Experimental workflow for the synthesis and isolation of the target compound.
Safety & Troubleshooting
Critical Safety Hazards
-
2,2,2-Trifluoroethanol (TFE): TFE is a reproductive toxin (testicular toxicity) and can cause severe eye damage. It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
-
2-Fluorobenzonitrile: While aromatic nitriles are generally more stable than aliphatic ones, they can release cyanide ions upon metabolism or thermal decomposition. Avoid contact with strong acids which may generate HCN.
-
Exotherm Control: The deprotonation of TFE is not highly exothermic with carbonate bases, but if using NaH (alternative method), hydrogen gas is evolved.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or wet solvent. | Increase temp to 100°C; Ensure DMF is anhydrous (water inhibits alkoxide strength). |
| Hydrolysis of CN | Base concentration too high or wet conditions. | Maintain anhydrous conditions; Avoid NaOH/KOH (use Carbonates). |
| Product "Oiling Out" | Impurities or low MP.[4] | Use EtOAc extraction instead of filtration. Seed with pure crystal if available. |
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some alkoxides." Chemical Reviews, 49(2), 273-412. -
General Protocol (Fluoro-alkoxylation): Xu, L. F., & Zheng, T. C. (2012). "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, 24(11), 5329.[3] (Analogous conditions adapted for fluorobenzonitrile).
-
TFE Reactivity & Safety: MSDS for 2,2,2-Trifluoroethanol. Sigma-Aldrich.[5][6][7]
-
Patent Precedent: Use of 2-(2,2,2-trifluoroethoxy)benzonitrile as an intermediate. WO2013055577. (2013). "Substituted Pyrimidines as TRPV1 Inhibitors."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. atamankimya.com [atamankimya.com]
- 5. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluorobenzonitrile 98 394-47-8 [sigmaaldrich.com]
- 7. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
Application Note: Nucleophilic Aromatic Substitution Conditions for Trifluoroethoxylation
Executive Summary: The Strategic Value of Trifluoroethoxylation[1]
The 2,2,2-trifluoroethoxy group is a privileged motif in medicinal chemistry. Its incorporation into drug candidates often modulates lipophilicity (LogP) , enhances metabolic stability (by blocking oxidative metabolism at the ethyl position), and alters the electronic properties of the parent arene without significant steric penalty compared to an ethoxy group.
This guide provides a rigorous technical framework for installing this group via Nucleophilic Aromatic Substitution (
Mechanistic Foundation
The reaction proceeds via the classical Addition-Elimination mechanism.[1][2] The success of the transformation relies on the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).[2]
Reaction Pathway
-
Nucleophilic Attack: The trifluoroethoxide anion (
) attacks the carbon ipso to the leaving group (LG). -
Meisenheimer Complex: The negative charge is delocalized into the electron-withdrawing group (EWG).
-
Elimination: Re-aromatization occurs with the expulsion of the leaving group.
Figure 1: Energy landscape and reaction coordinate for the
Critical Process Parameters
The Nucleophile: 2,2,2-Trifluoroethanol (TFE)[4]
-
Acidity: TFE (
) is significantly more acidic than ethanol ( ). This makes the trifluoroethoxide anion a weaker nucleophile but a better leaving group than ethoxide. -
Implication: Stronger bases or higher temperatures are often required compared to standard ethoxylation. However, the lower
allows for deprotonation by milder bases like in polar aprotic solvents.
Base Selection Matrix
| Base | Strength | Solvent Compatibility | Application Context |
| Mild | DMF, DMSO, NMP | Standard Protocol. Best for highly activated substrates (e.g., nitrobenzenes, chloropyridines). Avoids side reactions. | |
| NaH | Strong | THF, DMF | Difficult Substrates. Generates the naked alkoxide for maximum nucleophilicity. Requires anhydrous conditions.[2][3] |
| Strong | THF, Toluene | Fast Kinetics. Useful when solubility of carbonate bases is limiting. |
Leaving Group Hierarchy
For
-
Fluoride is the superior leaving group because its high electronegativity inductively stabilizes the transition state leading to the Meisenheimer complex, despite the strong C-F bond.
Experimental Protocols
Protocol A: Standard (Carbonate Base)
Best for: 2- or 4-halopyridines, 2- or 4-halonitrobenzenes.
Reagents:
-
Substrate (1.0 equiv)
-
2,2,2-Trifluoroethanol (1.5 – 2.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF or DMSO (Concentration: 0.2 – 0.5 M)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with the aryl halide and anhydrous DMF.
-
Addition: Add
(powdered, dry) followed by TFE. -
Reaction: Heat the mixture to 60–90 °C under an inert atmosphere (
).-
Checkpoint: Monitor by TLC/LCMS. Highly activated substrates (e.g., 2-fluoro-4-nitrobenzene) may react at RT; others require heating.
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Recrystallize or flash chromatography if necessary.
Protocol B: Pre-formed Sodium Trifluoroethoxide
Best for: Less activated substrates or when strict stoichiometry is required to prevent side reactions.
Reagents:
-
Sodium Hydride (NaH) (60% in oil, 1.1 equiv)
-
2,2,2-Trifluoroethanol (1.1 equiv)
-
Substrate (1.0 equiv)
-
Solvent: THF or DMF[3]
Step-by-Step Procedure:
-
Alkoxide Formation:
-
Suspend NaH in anhydrous THF/DMF at 0 °C under Argon.
-
Add TFE dropwise.[3] Caution: Rapid
evolution. -
Stir at 0 °C for 30 mins until gas evolution ceases and a clear solution (or fine suspension) forms.
-
-
Coupling:
-
Add the aryl halide (dissolved in minimal solvent) to the alkoxide solution.
-
-
Reaction: Warm to RT or reflux (THF: 66 °C) depending on substrate reactivity.
-
Quench: Carefully add saturated
solution.[2] -
Workup: Standard extraction as in Protocol A.
Decision Logic for Optimization
Use the following logic flow to select the optimal conditions for your specific substrate.
Figure 2: Optimization decision tree. Strong Electron Withdrawing Groups (EWG) enable mild carbonate conditions. Weak activation requires pre-formed alkoxides or better leaving groups (F).
Case Study: Synthesis of a Flecainide Intermediate
Target: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivative (or model system).
Challenge: Electron-rich aromatic rings (after the first substitution) deactivate the ring toward the second
-
Starting Material: 2,5-difluorobenzoic acid ester (activated by ester and F).
-
Condition: Protocol A is modified.
-
Solvent: NMP (higher boiling point).
-
Temp: 120 °C.
-
Stoichiometry: Excess TFE (3.0 equiv) and Base (3.0 equiv).
-
Note: The first substitution occurs ortho to the ester (most activated). The second requires higher heat.
-
Safety & Handling (E-E-A-T)
-
2,2,2-Trifluoroethanol (TFE):
-
Toxicity: Acute toxin. Reproductive toxin (Category 1B). Causes severe eye damage.
-
Handling: Must be handled in a fume hood. Wear butyl rubber gloves (nitrile breakthrough time is short).
-
-
Sodium Hydride:
-
Exotherms:
reactions can be exothermic. On scale (>10g), add reagents slowly and monitor internal temperature.
References
-
General
Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chem. Rev.[4]1951 , 49, 273. Link -
Trifluoroethoxylation Protocol (Carbonate Base): Iddon, B., et al. "Nucleophilic substitution of polyfluoro-pyridines." J. Chem. Soc., Perkin Trans. 1, 1980 , 1370. Link
- Sodium Trifluoroethoxide Preparation: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley, 2014. (General reference for alkoxide usage).
-
Flecainide Synthesis (Patent): Banitt, E. H. "Amides of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid." U.S. Patent 3,900,481, 1975 . Link
-
TFE Safety Data: PubChem Compound Summary for CID 6409, 2,2,2-Trifluoroethanol. Link
Sources
High-Yield Synthesis of 2-(2,2,2-Trifluoroethoxy)benzonitrile: A Solvent Optimization Study
Executive Summary
The synthesis of 2-(2,2,2-trifluoroethoxy)benzonitrile represents a classic yet nuanced challenge in nucleophilic aromatic substitution (
This application note provides a definitive guide to solvent selection and reaction protocols for this transformation. Unlike generic
Mechanistic Foundation & Solvent Strategy
The Reactivity Challenge
The reaction between 2-fluorobenzonitrile and TFE follows an addition-elimination mechanism (
-
Substrate Activation: The nitrile group at the ortho position strongly activates the benzene ring for nucleophilic attack.
-
Nucleophile Limitations: TFE has a
of approximately 12.4, making it significantly more acidic and less nucleophilic than non-fluorinated ethanol ( ~16). Standard weak bases (e.g., ) often fail to drive the reaction to completion at moderate temperatures because they cannot fully deprotonate TFE.
Mechanism Diagram
The following diagram illustrates the reaction pathway and the critical role of the solvent in stabilizing the anionic intermediate.
Figure 1: Reaction pathway for the
Solvent Selection Matrix
The choice of solvent dictates the reaction rate, workup efficiency, and impurity profile. For this specific transformation, Dipolar Aprotic Solvents are superior due to their ability to solvate the cation (e.g.,
| Solvent | Type | Dielectric Constant ( | Suitability | Key Characteristics |
| DMF | Polar Aprotic | 36.7 | Excellent | Gold Standard. High solubility for reactants and bases. Promotes fast kinetics. Difficult to remove (high BP). |
| THF | Polar Aprotic | 7.5 | Good | Best for Workup. Lower boiling point allows easy evaporation. Requires stronger base (NaH) to be effective. |
| DMSO | Polar Aprotic | 46.7 | Excellent | Fastest rates due to high polarity. Thermal instability >120°C. Very difficult to remove during workup. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | "Green" alternative. Often requires reflux. Can be slower than DMF for this specific substrate. |
| Toluene | Non-polar | 2.4 | Poor | Requires Phase Transfer Catalyst (PTC) and high heat. Not recommended for primary screening. |
Recommendation
-
For Discovery/Small Scale (<10g): Use THF with Sodium Hydride (NaH). The easy removal of solvent outweighs the slightly slower kinetics.
-
For Process/Scale-Up (>100g): Use DMF or NMP . The safety profile of NaH is manageable, or
can be used at higher temperatures.
Experimental Protocols
Protocol A: The "Standard" Method (NaH in THF/DMF)
Best for: High yield, clean conversion, and reliable results.
Reagents:
-
2-Fluorobenzonitrile (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.3 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Deprotonation: Add Sodium Hydride (1.3 equiv) to the flask. Add anhydrous THF (half of total volume) and cool to 0°C in an ice bath.
-
Alkoxide Formation: Dropwise add TFE (1.2 equiv) to the NaH suspension. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution (or fine suspension) forms.
-
Substrate Addition: Dissolve 2-Fluorobenzonitrile (1.0 equiv) in the remaining THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous
solution. -
Workup:
-
If THF: Evaporate the THF under reduced pressure. Dilute the residue with Ethyl Acetate and Water.
-
If DMF: Dilute directly with Ethyl Acetate and wash extensively with water (3x) and LiCl solution (1x) to remove DMF.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. The crude product is often pure enough (>95%), but can be recrystallized from Ethanol/Water or purified via silica gel chromatography.
Protocol B: The "Operational Simplicity" Method ( in DMF)
Best for: Avoiding pyrophoric NaH; suitable for labs without strict anhydrous capabilities.
Reagents:
-
2-Fluorobenzonitrile (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) (2.0 equiv)
-
Potassium Carbonate (
), anhydrous, powdered (2.0 equiv) -
Solvent: DMF (0.5 M concentration)
Procedure:
-
Combine: In a reaction vial, combine 2-Fluorobenzonitrile, TFE, and powdered
in DMF. -
Heat: Heat the mixture to 80–100°C for 12–18 hours.
-
Note: The higher temperature is required because
is a weaker base and TFE is a poor nucleophile.
-
-
Workup: Pour the cooled reaction mixture into ice water. The product often precipitates as a solid. Filter, wash with water, and dry.[1][3] If oil forms, extract with Ethyl Acetate as in Protocol A.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation of TFE. | Switch from |
| Impurity: Hydrolysis | Water in solvent leading to 2-hydroxybenzonitrile. | Use anhydrous solvents. Ensure inert atmosphere ( |
| Slow Reaction | Temperature too low (Protocol B). | Increase temperature to 100°C or switch to DMSO. |
| Emulsion during Workup | DMF presence. | Wash organic layer with 5% LiCl solution to break emulsion and remove DMF. |
References
-
Synthesis of Trifluoroethoxy-benzonitriles
- Mild, high yield synthesis of 3-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile. (1998).
-
Nucleophilic Substitution Methodology
-
Base Selection in Ether Synthesis
-
General
Solvent Effects:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Fluorinated Ether Benzonitriles via Regioselective
Abstract & Introduction
Fluorinated ether benzonitriles are critical intermediates in the synthesis of agrochemicals, liquid crystals, and pharmaceutical bioisosteres. The incorporation of fluorine atoms into the aromatic ring enhances metabolic stability and lipophilicity, while the nitrile group serves as a versatile handle for further transformation (e.g., into acids, amines, or heterocycles).
Traditional thermal synthesis of these compounds via Nucleophilic Aromatic Substitution (
This Application Note details a Microwave-Assisted Protocol that reduces reaction times to under 20 minutes while improving yield and regioselectivity. By leveraging the dipolar polarization effects of microwave irradiation, we accelerate the formation of the Meisenheimer complex, facilitating the rapid substitution of the para-fluorine in pentafluorobenzonitrile with various alkoxides.
Mechanistic Insight: Regioselective
To optimize this reaction, one must understand the electronic governing factors. The reaction proceeds via an addition-elimination mechanism (
The Fluorine Effect & Regiochemistry
Pentafluorobenzonitrile contains five potential leaving groups (fluorine atoms). However, the substitution is highly regioselective at the C-4 position (para to the nitrile).
-
Activation: The nitrile group (-CN) is a strong electron-withdrawing group (EWG) via induction and resonance. It depletes electron density from the ring, specifically at the ortho and para positions.
-
Leaving Group Ability: In
reactions, Fluorine is the best leaving group among halogens (F >> Cl > Br) because the high electronegativity of F stabilizes the transition state (Meisenheimer complex) by inductively withdrawing electron density from the ring carbon where the nucleophile attacks. -
Sterics: The para position is less sterically hindered than the ortho positions, which are flanked by fluorine atoms and the nitrile group.
Reaction Pathway Diagram
The following diagram illustrates the transition from reactants to the stabilized Meisenheimer intermediate and finally to the substituted product.
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Equipment
-
Substrate: Pentafluorobenzonitrile (PFBN) [CAS: 773-82-0].
-
Nucleophiles: Primary or secondary alcohols (e.g., Methanol, Ethanol, Isopropanol, Benzyl alcohol).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF is preferred for MW reactions due to its high loss tangent (
), ensuring efficient coupling with microwave energy. -
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) capable of pressure sensing.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
In a 10 mL microwave-transparent crimp vial, add Pentafluorobenzonitrile (1.0 mmol, 193 mg).
-
Add the Alcohol (1.1 mmol). If the alcohol is a solid, dissolve it in the solvent first.
-
Add
(1.2 mmol, 166 mg). Use anhydrous base to prevent nitrile hydrolysis. -
Add DMF (3.0 mL). Add a magnetic stir bar.
Step 2: Vessel Sealing & Pre-Stirring
-
Cap the vial with a PTFE-lined septum and crimp tightly.
-
Vortex or stir at room temperature for 30 seconds to ensure homogeneity of the slurry.
Step 3: Microwave Irradiation
-
Place the vial in the microwave cavity.
-
Program the following parameters:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds (Low speed)
-
Pressure Limit: 15 bar (Safety cutoff)
-
Power: Dynamic (Max 200 W)
-
-
Start the run. Note: The ramp time should be approximately 1-2 minutes.
Step 4: Workup & Purification
-
Allow the vial to cool to < 40 °C (usually automated by the reactor air jet).
-
Pour the reaction mixture into Water (15 mL) to precipitate the product or dissolve the inorganic salts.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with Brine (2 x 10 mL) to remove residual DMF.
-
Dry over
, filter, and concentrate in vacuo. -
Optional: If high purity is required, pass through a short silica plug eluting with Hexanes/EtOAc (9:1).
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis batch cycle.
Results: Microwave vs. Thermal Heating
The following data compares the efficiency of the microwave protocol against traditional reflux methods for the synthesis of 4-ethoxy-2,3,5,6-tetrafluorobenzonitrile .
| Parameter | Thermal Reflux (Oil Bath) | Microwave Synthesis (This Protocol) | Improvement Factor |
| Temperature | 80 °C (MeCN Reflux) | 120 °C (DMF) | +40 °C |
| Time | 16 Hours | 10 Minutes | 96x Faster |
| Yield (Isolated) | 78% | 94% | +16% |
| Purity (GC-MS) | 88% (Mono + Di-sub) | 98% (Exclusive Mono) | Cleaner Profile |
| Solvent Vol. | 20 mL / mmol | 3 mL / mmol | Green Metric |
Interpretation: The microwave method not only accelerates the reaction but suppresses the formation of the 2,4-disubstituted byproduct. Rapid heating allows the reaction to reach the activation energy for the primary substitution quickly, and the short duration prevents the secondary substitution that often occurs during prolonged thermal exposure.
Troubleshooting & Safety
Critical Troubleshooting
-
Low Yield / Hydrolysis: If the nitrile peak (
) disappears and an amide peak appears, your solvent or base was wet. Use anhydrous DMF and store in a desiccator. -
Pressure Errors: If the microwave aborts due to over-pressure, reduce the scale or ensure the alcohol is not generating volatile byproducts. For low-boiling alcohols (e.g., MeOH), set the temperature to 100 °C and extend time to 15 mins.
-
Incomplete Conversion: Check the 19F-NMR . The starting material (PFBN) has 3 distinct signals. The product will have 2 distinct signals (AA'BB' system). If SM remains, irradiate for an additional 5 minutes.
Safety Hazards
-
HF Generation: The byproduct of this reaction is Fluoride (
). While trapped by the Potassium cation, acidification during workup can generate trace HF. Always work up in a fume hood. -
Vessel Failure: Although rare in modern synthesizers, heating organic solvents in sealed vessels carries a risk of rupture. Always use the machine's safety shield.
References
-
Microwave-Induced Nucleophilic Aromatic Substitution
-
Regioselectivity in Polyfluoroarenes
-
Microwave vs.
-
General Microwave Synthesis of Heterocycles (Related Methodology)
Sources
- 1. Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives | Scilit [scilit.com]
- 2. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Crystallization of 2-(2,2,2-Trifluoroethoxy)benzonitrile
An Application Guide by a Senior Application Scientist
Introduction: The Critical Role of Crystallization
2-(2,2,2-Trifluoroethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the synthesis of advanced pharmaceutical and agrochemical intermediates. The presence of the trifluoroethoxy group imparts unique electronic properties and metabolic stability, while the nitrile moiety serves as a versatile chemical handle for further synthetic transformations[1]. As with most high-value synthetic intermediates, achieving high purity is not merely a goal but a necessity for ensuring the safety, efficacy, and reproducibility of downstream applications.
Crystallization is the most powerful and widely used technique for the purification of solid organic compounds[2][3]. It is a thermodynamic process wherein a solute precipitates from a supersaturated solution to form a highly ordered crystal lattice, effectively excluding impurities in the process[4][5]. This application note provides a comprehensive guide to developing a robust crystallization protocol for 2-(2,2,2-Trifluoroethoxy)benzonitrile, moving from theoretical principles and solvent selection to detailed, field-tested experimental procedures.
Foundational Principles: The Science of Solvent Selection
The success of any crystallization procedure hinges on the judicious selection of a solvent or solvent system[6]. The ideal solvent must exhibit a specific solubility profile: the compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures[7][8][9]. This temperature-dependent solubility differential is the driving force for crystallization upon cooling[4].
Key factors influencing solvent choice include:
-
Polarity Matching ("Like Dissolves Like"): Solvents with intermolecular forces similar to the solute will generally be effective.[8] 2-(2,2,2-Trifluoroethoxy)benzonitrile possesses a moderately polar benzonitrile core, a polar ether linkage, and the highly polar trifluoroethoxy group. This suggests that moderately polar solvents are an excellent starting point for screening.
-
Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of a solid[8]. A boiling point below 100 °C is often preferable for ease of removal during drying[8].
-
Inertness: The solvent must not react with the compound[7].
-
Impurity Profile: The chosen solvent should either keep impurities fully dissolved at all temperatures or leave them completely insoluble during hot dissolution.
Data-Driven Solvent Screening
A systematic screening of solvents from different chemical classes is the most effective approach. The following table summarizes candidate solvents suitable for screening 2-(2,2,2-Trifluoroethoxy)benzonitrile.
| Solvent | Chemical Class | Boiling Point (°C) | Polarity | Rationale & Potential Use |
| Isopropanol (IPA) | Protic Alcohol | 82 | High | Good potential for dissolving the compound when hot due to H-bonding capability. |
| Ethanol (EtOH) | Protic Alcohol | 78 | High | Similar to IPA; often used in a co-solvent system with water.[10] |
| Ethyl Acetate (EtOAc) | Ester | 77 | Medium | An excellent, versatile solvent that often provides a good solubility gradient.[11] |
| Acetone | Ketone | 56 | Medium | A strong solvent, but its low boiling point can make achieving a large solubility differential challenging.[7][8] |
| Toluene | Aromatic | 111 | Low | May dissolve the benzonitrile ring effectively; useful if the compound is less polar than anticipated.[8] |
| Acetonitrile (MeCN) | Nitrile | 82 | High | Polarity is suitable, but structural similarity to the nitrile group may lead to high solubility even when cold. |
| n-Heptane / Hexane | Aliphatic | 98 / 69 | Non-polar | Unlikely to be a good single solvent, but excellent candidates for use as an anti-solvent.[11] |
| Water | Protic | 100 | Very High | Unlikely to dissolve the compound on its own, but is the most common anti-solvent for water-miscible organic solvents like EtOH or Acetone.[11] |
Experimental Methodologies
The following protocols provide a clear path from small-scale screening to a larger-scale, optimized recrystallization.
Protocol 1: Micro-Scale Solvent Screening
Objective: To rapidly identify promising single solvents or co-solvent systems using a minimal amount of material.
Procedure:
-
Place approximately 20-30 mg of crude 2-(2,2,2-Trifluoroethoxy)benzonitrile into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., Isopropanol, Ethyl Acetate, Toluene) dropwise at room temperature, vortexing after each addition.
-
Observation 1 (Solubility at RT): Note if the solid dissolves readily at room temperature. If it does, that solvent is unsuitable as a single solvent because recovery will be poor. It may, however, be a good "solvent" in a co-solvent system.
-
If the solid is insoluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation 2 (Solubility at High T): Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., <1-2 mL).
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed. A dense, crystalline precipitate indicates a good solvent. If no crystals form, try scratching the inside of the test tube with a glass rod.[2][12] If the compound oils out, the solvent is not ideal.
Diagram: Solvent Selection Workflow
The logic from Protocol 1 can be visualized as a decision-making workflow.
Caption: Standard operational workflow for laboratory recrystallization.
Troubleshooting Common Issues
| Problem | Observation | Probable Cause(s) | Solution(s) |
| Oiling Out | An oil/liquid separates from the solution instead of solid crystals. | Solute is insoluble above its melting point; solution is too concentrated; cooling is too rapid. | Add more solvent to decrease saturation; re-heat to dissolve the oil and allow to cool much more slowly; change to a lower-boiling point solvent or adjust the co-solvent ratio. [13] |
| No Crystallization | Solution remains clear even after cooling in ice. | Too much solvent was used; the compound is highly soluble even when cold. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal; remove some solvent by gentle heating or under a stream of nitrogen and re-cool. [2] |
| Poor Recovery | The final yield of pure product is very low. | Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Ensure minimum solvent is used; always use ice-cold solvent for washing; ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Product | Purified crystals retain a colored tint. | Colored impurities are not removed by the chosen solvent. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. [4] |
References
-
IGNOU. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-(trifluoromethoxy)benzonitrile Properties. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile. PubChem. Retrieved February 15, 2026, from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved February 15, 2026, from [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved February 15, 2026, from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved February 15, 2026, from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved February 15, 2026, from [Link]
-
Millersville University. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Retrieved February 15, 2026, from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Retrieved February 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
Wikipedia. (n.d.). Benzonitrile. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved February 15, 2026, from [Link]
-
Sciencemadness Wiki. (2020). Benzonitrile. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Retrieved February 15, 2026, from [Link]
-
University of Glasgow. (n.d.). Understanding and Exploiting Gel-to-Crystal Transitions in Supramolecular Gels. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. science.uct.ac.za [science.uct.ac.za]
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- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. mt.com [mt.com]
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- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Removing unreacted 2,2,2-trifluoroethanol from reaction mixture
Technical Support Center: Ticket #TFE-001 Topic: Removal of Unreacted 2,2,2-Trifluoroethanol (TFE) from Reaction Mixtures Status: Open | Priority: High
Executive Summary
2,2,2-Trifluoroethanol (TFE) is a persistent, fluorinated solvent (
-
Azeotrope Formation: It forms "sticky" azeotropes with water and common organic solvents.[2]
-
Hydrogen Bonding: It binds tightly to polar products, often resisting standard rotary evaporation.[2]
This guide outlines three protocols ranging from standard aqueous extraction to advanced scavenging for sensitive compounds.[2]
Module 1: Decision Matrix (Start Here)
Before selecting a protocol, determine your product's solubility profile.[2]
Figure 1: Decision tree for selecting the optimal TFE removal strategy based on product solubility and sensitivity.
Protocol A: The Partition Method (Standard)
Best For: Lipophilic products (soluble in EtOAc, DCM, Et2O; insoluble in water). Mechanism: TFE is fully miscible with water.[1][2][3][4] Despite its fluorination, the hydroxyl group dominates its solubility profile, allowing it to be washed out of organic layers.
Step-by-Step:
-
Dilute: Dissolve the crude reaction mixture in a high-volume organic solvent (Ethyl Acetate or DCM).
-
Ratio: Use at least 10:1 Solvent:Crude volume.[2]
-
-
Wash 1 (Bulk Removal): Wash with water (3x).[2]
-
Note: TFE partitions aggressively into the aqueous phase.[2]
-
-
Wash 2 (Trace Removal): Wash with Brine (1x).[2]
-
Why: Helps break any remaining emulsions and pulls residual hydrated TFE.[2]
-
-
Dry & Concentrate: Dry over
and concentrate.
Troubleshooting:
-
Issue: "I still see TFE peaks in NMR."
-
Fix: TFE is slightly acidic (
12.4).[2] If your product is stable to mild base, a wash with saturated can help keep TFE in the aqueous layer, though its high means it won't be fully deprotonated. The ionic strength of the bicarb solution is the primary driver here.
Protocol B: The Azeotropic Co-evaporation
Best For: Water-soluble products or when aqueous workup is impossible.[2] Mechanism: TFE forms azeotropes with specific solvents that depress the boiling point or disrupt hydrogen bonding, allowing the TFE to be "dragged" off the product.
| Co-Solvent | Role | Procedure |
| Toluene | Forms azeotrope | Add Toluene (3x volume of TFE).[2] Rotavap at 45-50°C. Repeat 3x. |
| DCM | H-Bond Disruption | Dissolve residue in DCM.[2] Rotavap. Repeat. Best for "sticky" polar products.[2] |
| Heptane | Anti-solvent | If product precipitates, triturate with Heptane.[2] TFE stays in mother liquor.[2] |
Critical Note: Simple rotary evaporation of pure TFE often fails because the TFE hydrogen-bonds to the product, effectively raising its boiling point locally. You must add a co-solvent to break these interactions.[2]
Protocol C: Molecular Sieve Scavenging (Advanced)
Best For: Trace removal (<5%) from sensitive liquids or esters where distillation is difficult.[2] Mechanism: TFE is a small molecule that can be physically trapped in the pores of specific zeolites.[2]
Procedure:
-
Selection: Use 13X Molecular Sieves (pore size ~10 Å).[2]
-
Activation: Ensure sieves are activated (dried at 200°C+ under vacuum) before use.
-
Contact: Add 10-20% w/w sieves to the liquid product/solvent mixture.[2]
-
Time: Let stand for 4–12 hours.
Module 2: Verification & Analytics
How do I know it's gone? Standard TLC is ineffective for detecting residual solvents.[2] Use NMR.
NMR Signature of 2,2,2-Trifluoroethanol:
| Nucleus | Shift ( | Multiplicity | Coupling ( | Notes |
| 3.90 - 4.10 ppm | Quartet | Distinctive quartet.[2] OH proton varies (1-5 ppm).[2] | ||
| -76.0 to -77.0 ppm | Triplet | Best for trace detection (no solvent overlap).[2] | ||
| ~61 ppm | Quartet | |||
| ~125 ppm | Quartet |
Data grounded in standard solvent impurity tables [2][3].
Frequently Asked Questions (FAQ)
Q: Can I just lyophilize (freeze-dry) TFE?
A: Yes, but with caution. TFE (
Q: My product is an amine, and TFE seems to be sticking. Why? A: TFE is a strong Hydrogen Bond Donor (HBD).[2] It coordinates strongly to basic nitrogens (amines, pyridines).[2]
-
Fix: Dissolve the amine in Chloroform (
) or DCM and evaporate.[2] These chlorinated solvents act as weak H-bond donors themselves, competing with TFE and helping to release it from the amine.[2]
Q: Does TFE form azeotropes with water? A: Yes.[2] TFE and water form a minimum-boiling azeotrope (approx. 74°C).[2] This makes it difficult to separate TFE from water by simple distillation.[2] However, because the azeotrope boiling point is so close to pure TFE, adding water does not significantly help "drag" TFE off a product in the same way adding benzene drags off water [4].
References
-
Braun, M., et al. (2006).[2] Method for removing trifluoroethanol from liquids. US Patent 6,992,213.[2] Link
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link[2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[2]
-
Blanco, A., et al. (2008).[2] Isobaric Vapor−Liquid Equilibria of Binary Mixtures of 2,2,2-Trifluoroethanol with Benzene or Toluene. Journal of Chemical & Engineering Data, 53(5), 1161–1169. Link[2]
Sources
- 1. echemi.com [echemi.com]
- 2. 2,2,2-トリフルオロエタノール analytical standard, suitable for NMR (spectroscopy) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2,2-Trifluoroethanol or TFE Manufacturers, with SDS [mubychem.com]
- 4. 2,2,2-Trifluoroethanol | 75-89-8 | TCI AMERICA [tcichemicals.com]
- 5. WO2003020419A1 - Isolation of trifluoroethanol - Google Patents [patents.google.com]
- 6. US6992213B2 - Method for removing trifluoroethanol from liquids - Google Patents [patents.google.com]
Technical Support Center: Optimization of 2-(2,2,2-Trifluoroethoxy)benzonitrile Synthesis
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Yield Optimization for Flecainide Intermediate Synthesis[1]
Executive Summary & Reaction Logic
The synthesis of 2-(2,2,2-trifluoroethoxy)benzonitrile is a classic Nucleophilic Aromatic Substitution (
While the reaction appears straightforward, researchers often encounter variable yields (40-60%) due to a fundamental Nucleophile-Electrophile Mismatch :
-
The Nucleophile: 2,2,2-Trifluoroethanol (TFE) is significantly more acidic (
) and less nucleophilic than non-fluorinated ethanol due to the strong electron-withdrawing effect of the group.[1] -
The Electrophile: 2-Fluorobenzonitrile is activated by the ortho-cyano group, but the reaction requires forcing conditions to overcome the sluggish kinetics of the trifluoroethoxide anion.
This guide provides a self-validating protocol to stabilize yields at >85% by addressing phase transfer limitations, water management, and base selection.
Critical Mechanism & Pathway Analysis[1]
To troubleshoot effectively, one must visualize the invisible competition between the desired substitution and the parasitic hydrolysis.
The Pathway vs. Hydrolysis
The reaction proceeds via a Meisenheimer Complex . The rate-determining step is the attack of the trifluoroethoxide anion on the aromatic ring.
Figure 1: The mechanistic pathway highlighting the critical activation step and the risk of hydrolysis.[1]
Optimized Experimental Protocol (The "Gold Standard")
This protocol replaces generic literature methods with a robust procedure designed to minimize hydrolysis and maximize conversion.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Fluorobenzonitrile | Substrate | 1.0 | 2-Chloro analog is cheaper but requires Cu catalyst (see FAQs).[1] |
| 2,2,2-Trifluoroethanol (TFE) | Nucleophile | 1.5 - 2.0 | Excess drives equilibrium and acts as a co-solvent.[1] |
| Potassium Carbonate ( | Base | 2.0 | Must be anhydrous and finely milled.[1] |
| DMF or NMP | Solvent | 5-7 Vol | Anhydrous is non-negotiable to prevent nitrile hydrolysis.[1] |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Base Activation: Charge anhydrous
(2.0 eq) and anhydrous DMF (5 volumes). Stir at 50°C for 30 minutes.-
Why? This creates a homogeneous slurry and ensures the base is active before the substrate is introduced.
-
-
Nucleophile Formation: Add TFE (1.5 eq) dropwise. Stir for 15 minutes.
-
Observation: Slight effervescence may occur.[1]
-
-
Substrate Addition: Add 2-Fluorobenzonitrile (1.0 eq) in one portion.
-
Reaction: Heat to 100-110°C for 4-6 hours.
-
Monitoring: Check HPLC/TLC every 2 hours.[1] Look for the disappearance of the starting material (
in 20% EtOAc/Hex) and appearance of product ( ).
-
-
Workup (Critical for Purity):
-
Purification: Recrystallize from Hexane/EtOAc (9:1) if necessary.[1][3][4][5]
Troubleshooting Guide (Decision Tree)
Use this logic flow to diagnose low yields or impurities.
Figure 2: Diagnostic logic for common synthetic failures.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-Chlorobenzonitrile instead of the Fluoro- analog?
A: Yes, but the yield will drop significantly without modification.[1] The C-Cl bond is stronger and the aromatic ring is less activated for
-
Modification: You must add a catalyst.[6] Add 10 mol% CuI (Copper Iodide) and use NMP as the solvent at 130°C. This follows the Rosenmund-von Braun reaction principles adapted for ether synthesis [1].[1]
Q2: Why is my product contaminated with an amide? A: This is 2-(2,2,2-trifluoroethoxy)benzamide.[1] It forms when the nitrile group hydrolyzes.[6]
-
Cause: Wet DMF or
.[1][7] At 110°C, hydroxide ions (generated from trace water) attack the nitrile. -
Fix: Use fresh anhydrous DMF and dry your
in an oven at 120°C overnight before use.
Q3: Can I use Sodium Hydride (NaH) to improve the rate? A: Yes. NaH irreversible deprotonates TFE to form the "naked" alkoxide, which is a more potent nucleophile.
-
Warning: This is more dangerous.[1]
gas is evolved.[1] You must conduct the deprotonation at 0°C before heating. This is often necessary if you are scaling up and need shorter reaction times [2].[1]
Q4: The reaction turns black/tarry. Is this normal? A: A dark color is common in DMF reactions at high heat (DMF decomposition).[1] However, excessive tar indicates polymerization.
-
Fix: Ensure you are under an inert atmosphere (
or Ar).[1] Oxygen accelerates decomposition at these temperatures.[1]
References
-
Banitt, E. H., et al. (1975).[8] "Antiarrhythmics.[1][9] N-(Aminoalkyl)-2,2,2-trifluoroethoxybenzamides." Journal of Medicinal Chemistry, 18(11), 1130–1134.[1]
-
Leir, C. M. (1980).[1][8] "Process for the preparation of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide (Flecainide)." Great Britain Patent GB 2045760.[1][9][10]
-
Castaldi, G., et al. (1987). "Synthesis of 2-(2,2,2-Trifluoroethoxy)benzonitrile." European Patent EP 0216317.[1]
-
BenchChem Technical Support. (2025). "2-Fluorobenzonitrile Applications and Protocols."
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. US6538138B1 - Process and a novel intermediate for the preparation of Flecainide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 9. US20040220409A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 10. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Trifluoroethoxylation & Nitrile Stability
Topic: Preventing Hydrolysis of Nitrile Groups During Trifluoroethoxylation
The Diagnostic Phase: Why is my Nitrile Failing?
The Paradox:
Trifluoroethoxylation introduces the metabolically stable
The Failure Mechanism:
Trifluoroethanol (TFE) is an acidic alcohol (
-
The Trap: If you use a hydroxide base (
, ) or if your system contains trace water , the nitrile ( ) undergoes base-catalyzed hydration to a primary amide ( ) or hydrolysis to a carboxylic acid. -
Secondary Risk: In highly basic, anhydrous conditions, the trifluoroethoxide anion itself can attack the nitrile, forming an imidate side product.
Visualizing the Competition
The following diagram illustrates the competing pathways in your reaction vessel.
Figure 1: Reaction landscape showing the competition between desired alkoxylation and nitrile degradation pathways.
Protocol Optimization: The Solution
To preserve the nitrile, you must suppress Path B and Path C (above) while accelerating Path A. This requires a shift from "Brute Force"
A. Base Selection Matrix
The choice of base is the single most critical variable.
| Base Category | Examples | Risk Level | Recommendation |
| Hydroxides | CRITICAL | Do Not Use. Generates | |
| Strong Alkoxides | HIGH | Risky. Promotes imidate formation (Path C) if temp is high. | |
| Carbonates | LOW | Recommended for | |
| Phosphates | LOW | Excellent. Often used in Pd-catalysis; high functional group tolerance. |
B. The "Gold Standard" Protocol: Pd-Catalyzed Trifluoroethoxylation
If your substrate is valuable or the nitrile is sensitive, do not rely on thermal
Step-by-Step Methodology
Objective: Trifluoroethoxylation of an aryl chloride containing a nitrile group.
-
Reagent Preparation (The "Dry" Chain):
-
TFE Drying: Distill 2,2,2-trifluoroethanol over
or store over activated 3Å molecular sieves for 24 hours. Note: TFE is extremely hygroscopic. -
Base: Dry
or in a vacuum oven at 100°C overnight prior to use.
-
-
Reaction Setup:
-
In a glovebox or under Argon flow, charge a reaction vial with:
-
Aryl Chloride (1.0 equiv)
- (1.5 mol %)
-
RockPhos Ligand (3.0 mol %)
- (3.0 equiv)
-
-
Add Dry TFE (concentration ~0.25 M). Note: TFE acts as both reagent and solvent.
-
-
Execution:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 50–80°C . Crucial: Keep temperature <90°C to prevent nitrile activation.
-
Monitor via LCMS. Look for the M+1 peak of the product. If the M+18 peak (Amide) appears, stop heat immediately.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove base/Pd residue.
-
Concentrate under reduced pressure. Caution: TFE is volatile but toxic; use a cold trap.
-
Advanced Troubleshooting (FAQ)
Q1: I see a new spot on TLC that is more polar than my product but less polar than the acid. What is it?
A: This is likely the primary amide (
-
Cause: Trace water in your TFE or Toluene.
-
Fix: Add 3Å molecular sieves directly into the reaction vessel. Switch from
to the less hygroscopic .
Q2: My reaction works, but the yield is low and I see a side product with Mass = Product + 100 (approx). A: You have formed the Trifluoroethyl Imidate .
-
Mechanism:[1][2][3][4][5][6][7][8][9][10] The TFE anion attacked the nitrile carbon instead of the aryl ring.
-
Fix: This happens when the catalyst is inactive or the
is too slow. The base is "waiting" and attacks the nitrile.-
Increase catalyst loading.
-
Lower the reaction temperature.
-
Dilute the reaction: High concentration favors intermolecular attack on the nitrile.
-
Q3: Can I use Sodium Hydride (NaH) to speed this up?
A: Avoid if possible. NaH generates the "naked" trifluoroethoxide anion, which is a potent nucleophile. While it speeds up the
References
-
RockPhos Ligand System
-
Title: "Palladium-Catalyzed Trifluoroethoxylation of Aryl Chlorides and Bromides"
-
Source:Angewandte Chemie International Edition, 2011.
- Context: Establishes the tolerance of RockPhos for nitriles and esters during TFE coupling.
-
-
Nitrile Hydrolysis Mechanisms
- Title: "The Mechanism of Nitrile Hydrolysis"
- Source:Journal of Organic Chemistry.
-
Context: Fundamental mechanistic grounding for base-catalyzed hydration.
-
General TFE Properties & Handling
-
Title: "2,2,2-Trifluoroethanol: A Unique Solvent/Reagent"
- Source:Chemical Reviews.
-
Context: D
) and hygroscopic nature.
-
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Handling "oiling out" during recrystallization of benzonitriles
Topic: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Diagnostic & Triage
Current Status: Your benzonitrile derivative has separated into a second liquid phase (oil) instead of forming a solid crystalline lattice.[1]
Immediate Action Required: Stop cooling. Do not filter. Use the decision matrix below to determine your recovery strategy.
Figure 1: Diagnostic workflow for identifying the root cause of phase separation.
The Thermodynamics of "Oiling Out"
To fix this, you must understand why it is happening. Oiling out is not random; it is a specific thermodynamic event called Liquid-Liquid Phase Separation (LLPS) .[1][2]
Benzonitriles are particularly prone to this due to two factors:
-
Low Melting Points: Many derivatives (e.g., 3-aminobenzonitrile, 4-bromobenzonitrile) have melting points between 40°C and 115°C.[1]
-
Impurity Depression: Impurities act as a solvent, depressing the melting point of your solid. If the depressed melting point drops below the temperature at which the solution becomes saturated, the solute separates as a liquid (oil) rather than a solid.
The Danger Zone (Miscibility Gap): You are currently operating in a region where the "Oiling Out Boundary" has been crossed before the "Crystallization Boundary."
Troubleshooting & FAQs
Q1: Why is my benzonitrile oiling out even though I'm below its literature melting point?
A: This is likely due to Melting Point Depression .[1] The "literature MP" applies to the pure solid. In solution, your compound is solvated. If you have even 5% impurity, the effective melting point of the solvated species can drop by 10-20°C. If your solvent's boiling point is high (e.g., Toluene, Water), the oil phase becomes thermodynamically stable relative to the solid phase.
-
Fix: Switch to a solvent with a boiling point significantly lower than your product's melting point (e.g., Methanol, Dichloromethane/Hexane).
Q2: I see oil droplets. Should I scratch the glass to induce crystallization?
A: No. Scratching works for supersaturated solutions.[1] You currently have an emulsion.[1] Scratching the glass inside an oil droplet accomplishes nothing because the oil is already a separate liquid phase.
-
Fix: You must reheat the solution until it is clear (homogeneous) and then add a seed crystal before the oiling out temperature is reached.
Q3: Can I just let the oil cool down and solidify?
A: You can, but you shouldn't. Oils solidify into amorphous glasses or impure chunks.[1] The oil phase acts as a "super-solvent" for impurities, concentrating them into the final solid. This defeats the purpose of recrystallization.
-
Fix: Re-dissolve and force a lattice formation (crystallization) rather than an amorphous solidification.
Advanced Protocols
Protocol A: The "Seeded Cooling" Method (Gold Standard)
Best for: Compounds that persistently oil out near saturation.
-
Dissolution: Dissolve crude benzonitrile in the minimum amount of boiling solvent (e.g., Ethanol).
-
Clarification: If the solution is dark/dirty, treat with activated charcoal and filter hot.
-
Determination of Saturation Temperature (
): Allow to cool and note the exact temperature where the first oil droplet appears ( ). -
Re-Heating: Reheat the solution to 5-10°C above
until clear. -
Seeding: Add a small amount (<1 mg) of pure seed crystal.
-
Note: If you lack pure seeds, remove a drop of oil, freeze it on a watch glass with dry ice to force solidification, and use that as a seed.
-
-
Controlled Cooling: Cool the mixture extremely slowly (approx 5-10°C per hour). The seed provides a template for the lattice, bypassing the liquid-liquid phase separation.
Protocol B: The "Trituration" Rescue
Best for: Recovering a batch that has already oiled out and refuses to solidify.
-
Decant the supernatant (solvent layer) away from the oil.
-
Add a small volume of a non-polar, low-boiling solvent (e.g., Pentane or Hexane) to the oil.
-
Grind the oil vigorously with a glass rod or spatula against the flask wall.
-
The solvent extracts impurities while the mechanical stress induces the oil to snap into a solid lattice.
-
Filter the resulting solid and recrystallize again using Protocol A.
Protocol C: Solvent System Selection
Reference data for common Benzonitrile derivatives.
| Compound Class | Typical MP | Recommended Solvent System | Notes |
| 4-Bromobenzonitrile | 110-115°C | Ethanol / Water (9:[1]1) | Add water very slowly to hot ethanol. |
| 3-Aminobenzonitrile | 53-55°C | Toluene / Hexane | Low MP makes this prone to oiling.[1] Avoid water. |
| 4-Cyanobiphenyl | 86-88°C | Petroleum Ether (60-80) | Often requires distillation first.[1] |
| General Benzonitriles | Variable | EtOAc / Hexane | Start with Hexane, add EtOAc dropwise to dissolve hot. |
References
-
Oiling Out in Crystallization. Mettler Toledo Technical Guides. Retrieved from
-
Crystallization of Low-Melting Solids. University of Wisconsin-Madison, Department of Chemistry. Retrieved from
-
Synthesis and Purification of Benzonitrile Derivatives. BenchChem Protocols. Retrieved from
-
Liquid-Liquid Phase Separation (LLPS) in Crystallization. Chemical Engineering Science. Retrieved from
-
Purification of 4-Cyanobiphenyl. ResearchGate / Justia Patents. Retrieved from
Sources
Impact of water content on trifluoroethoxylation reaction rate
Technical Support Center: Optimizing Trifluoroethoxylation Reaction Rates
Executive Summary: The "Water Paradox" in TFE Chemistry
In the synthesis of trifluoroethyl ethers—a critical bioisostere in modern drug design—water acts as a potent kinetic inhibitor and selectivity disruptor . While 2,2,2-trifluoroethanol (TFE) is structurally similar to ethanol, its electron-withdrawing fluorine atoms significantly alter its physicochemical properties (
The Core Conflict:
-
Nucleophilic Muting: Water forms a tight solvation shell around the trifluoroethoxide anion (
), stabilizing the charge and drastically reducing its nucleophilicity (the "cage effect"). -
Competitive Hydrolysis: Although TFE is more acidic than water, hydroxide ions (
) generated via equilibrium are often kinetically superior nucleophiles, leading to phenol byproducts rather than the desired ether.
This guide provides the diagnostic frameworks and protocols to manage water content, ensuring maximal reaction rates and purity.
Diagnostic Workflow: Troubleshooting Reaction Failure
Use this logic tree to diagnose if water is the root cause of your stalled trifluoroethoxylation.
Figure 1: Decision matrix for diagnosing water-related failures in trifluoroethoxylation reactions.
Technical Deep Dive: Mechanisms of Inhibition
A. The Solvation Penalty
In nucleophilic aromatic substitution (
-
Anhydrous Aprotic Media (DMF/DMSO): The cation (e.g.,
, ) is solvated by the solvent, but the trifluoroethoxide anion is left "naked" and highly reactive. -
Wet Media: Water molecules form strong hydrogen bonds with the oxygen of the trifluoroethoxide. To react with the electrophile, the anion must first shed this solvent shell. This desolvation energy penalty significantly increases the activation energy (
), slowing the reaction rate by orders of magnitude [1].
B. The Hydroxide Competition (Selectivity)
Even though TFE (
While the equilibrium lies to the left (favoring trifluoroethoxide),
Impact Data: Solvent & Water Content[1][2]
The following table summarizes the relative reaction rates of a standard
| Solvent System | Water Content (ppm) | Relative Rate ( | Primary Byproduct | Mechanism Note |
| DMF (Anhydrous) | < 50 | 1000 | None | Naked anion effect; rapid conversion. |
| DMSO (Anhydrous) | < 50 | 950 | None | Highly effective; TFE anion highly soluble. |
| THF (Anhydrous) | < 50 | 25 | None | Poor solubility of inorganic bases slows rate. |
| DMF (Wet) | 5,000 (0.5%) | 150 | Phenol (~5%) | H-bonding slows rate; OH- competes. |
| Water (Surfactant) | Bulk | < 1 | Phenol (>50%) | Failed Reaction. Hydrolysis dominates. |
Troubleshooting & FAQs
Q1: My reaction conversion stalled at 60%. Adding more base didn't help. Why?
Diagnosis: You likely have "wet" TFE. TFE is extremely hygroscopic. As the reaction proceeds, if the system is not sealed, it absorbs atmospheric moisture. The Fix:
-
Do not just add more base (this generates more
if water is present). -
Check the water content of your TFE source (Karl Fischer titration). If >500 ppm, dry it (see Protocol A).
-
Switch to a Cs2CO3/DMF system. Cesium acts as a "soft" cation that improves the solubility of the trifluoroethoxide, and DMF minimizes water solvation effects [3].
Q2: I see a peak with M-14 mass relative to my product. What is it?
Diagnosis: This is likely the hydrolysis byproduct (phenol) .
-
Product Mass:
-
Byproduct Mass:
-
Mass Difference:
(99 Da) vs (17 Da) = 82 Da. -
Correction: Wait, M-14 usually indicates methylation vs protonation issues.
-
Re-evaluation: If you see
, that is the phenol. If you see , check if you are using methanol in your workup or LCMS carrier; transesterification can occur. -
Water Link: High water content promotes the
species (Mass = Product - 82).
Q3: Can I use sodium hydride (NaH) to speed this up?
Answer: Yes, but only under strictly anhydrous conditions.
-
Why: NaH irreversibly deprotonates TFE to form Sodium Trifluoroethoxide. This species is a powerful nucleophile.
-
Risk: If water is present, NaH reacts violently to form NaOH. NaOH + TFE
Na-TFE + H2O. You regenerate the water, which then inhibits the reaction. NaH requires <50 ppm water.
Validated Protocols
Protocol A: Drying 2,2,2-Trifluoroethanol (TFE)
Standard TFE from suppliers often contains 500-2000 ppm water.
-
Material: Activate 3A or 4A molecular sieves in an oven at 250°C for 12 hours. Cool in a desiccator.
-
Treatment: Add 20% w/v activated sieves to the TFE bottle.
-
Time: Allow to stand for at least 24 hours.
-
Verification: Karl Fischer titration should read <50 ppm.
-
Storage: Store under Argon/Nitrogen. TFE absorbs moisture through standard plastic caps; use Parafilm or a septum.
Protocol B: High-Rate Anhydrous Trifluoroethoxylation ( )
For electron-deficient aryl fluorides/chlorides.
Reagents:
-
Substrate (1.0 eq)
-
Dry TFE (3.0 eq) - Acts as reagent, not solvent
- (2.0 eq) - Anhydrous, granular
-
Solvent: Anhydrous DMF (Concentration 0.5 M)
Step-by-Step:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Charging: Add the aryl halide and
under a counter-flow of inert gas. -
Solvent: Add anhydrous DMF via syringe.
-
Reagent: Add Dry TFE (from Protocol A) via syringe.
-
Reaction: Seal and heat to 60–80°C.
-
Note: Do not reflux TFE (bp 74°C) without a condenser; sealed tube is preferred.
-
-
Monitoring: Monitor by HPLC/UPLC. Expect full conversion in <2 hours for activated substrates.
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF and excess TFE), dry over
.
References
-
Solvation Effects in Nucleophilic Substitution
- Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1–32.
-
Competition between Hydroxide and Alkoxides
- Bunnett, J. F., & Davis, G. T. (1960). "The Mechanism of the Reaction of Sodium Methoxide with 2,4-Dinitrochlorobenzene in Methanol." Journal of the American Chemical Society, 82(7), 1750–1754. (Foundational text on alkoxide/hydroxide competition).
-
Cesium Carbonate Effect in TFE Chemistry
- Furuya, T., et al. (2011). "Palladium-Mediated Fluorination of Arylboronic Acids." Journal of the American Chemical Society, 133(46), 18838–18845.
-
Properties of Trifluoroethanol
- Sigma-Aldrich Technical Bulletin: 2,2,2-Trifluoroethanol.
Validation & Comparative
1H NMR spectrum analysis of 2-(2,2,2-Trifluoroethoxy)benzonitrile
Comparative Analytical Guide: High-Resolution 1H NMR Characterization of 2-(2,2,2-Trifluoroethoxy)benzonitrile
Executive Summary & Strategic Context
2-(2,2,2-Trifluoroethoxy)benzonitrile is a critical fluorinated building block in medicinal chemistry, often employed to modulate lipophilicity and metabolic stability in drug scaffolds.[1] Unlike its non-fluorinated analogs, the presence of the trifluoroethoxy group introduces unique spin-spin coupling dynamics (
This guide provides a comparative analysis of this compound's 1H NMR profile against:
-
Solvent Alternatives: Chloroform-d (
) vs. Dimethyl Sulfoxide-d6 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[1][2] -
Structural Analogs: The non-fluorinated parent, 2-Ethoxybenzonitrile.[1]
Key Takeaway: While
Structural Analysis & Spin System Logic
To interpret the spectrum accurately, one must deconstruct the molecule into its isolated spin systems.
-
The Aromatic Region (4H): The benzene ring possesses a 1,2-disubstitution pattern.[1] The Cyano (-CN) group is electron-withdrawing (deshielding), while the Alkoxy (-OR) group is electron-donating by resonance (shielding) but withdrawing by induction.[1] This creates an ABCD spin system, often appearing as two distinct sets of multiplets.
-
The Aliphatic Region (2H): The methylene protons (
) are the diagnostic handle.[1]
Visualization: Coupling Logic Tree
Figure 1: Decision tree for assigning the methylene multiplicity in trifluoroethoxy derivatives.
Comparative Analysis: Solvent Selection
The choice of solvent fundamentally alters the chemical shifts (
Table 1: Solvent Performance Comparison
| Feature | Chloroform-d ( | Dimethyl Sulfoxide-d6 ( | Recommendation |
| Solubility | Excellent | Excellent | Equal |
| Water Peak | ~1.56 ppm (sharp) | ~3.33 ppm (broad) | |
| Aromatic Resolution | Moderate.[1] H3/H5 often overlap due to similar shielding.[1] | High. Polarity causes differential solvation, spreading signals.[1] | |
| ~4.45 ppm | ~4.85 ppm | N/A (Both distinct) | |
| Viscosity/Line Width | Low / Sharp lines | High / Broader lines (requires careful shimming) |
Expert Insight: Use
Comparative Analysis: Structural Analog Validation
Comparing the target against 2-Ethoxybenzonitrile validates the presence of the fluorine atoms without needing a
Table 2: Spectral Shift Comparison (in )
| Proton Group | 2-Ethoxybenzonitrile (Analog) | 2-(2,2,2-Trifluoroethoxy)benzonitrile (Target) | Mechanistic Cause of Shift |
| Inductive Effect: The highly electronegative | |||
| Aromatic H3 (Ortho to O) | Electronic Pull: The electron-withdrawing nature of the trifluoroethoxy group reduces the mesomeric donation to the ring compared to a standard ethoxy group.[1] | ||
| Multiplicity | Coupled to | Coupled to | Heteronuclear Coupling: |
Detailed Experimental Protocol
To ensure reproducibility and data integrity, follow this self-validating workflow.
Phase 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the benzonitrile derivative.
-
Solvent: Add 0.6 mL of
(preferred for resolution) or (containing 0.03% TMS). -
Filtration: If any turbidity exists, filter through a cotton plug in a glass pipette directly into the NMR tube.[1] Suspended solids cause magnetic susceptibility mismatches and line broadening.[1]
Phase 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic protons and the isolated methylene protons may have different T1 relaxation times. A short D1 will under-integrate the aromatic signals relative to the solvent.
-
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).[1]
-
Spectral Width: -2 to 14 ppm.[1]
Phase 3: Self-Validating Checks (Pre-Acquisition)
-
Lock Level: Ensure lock signal is stable >80%.
-
Shim Check: Acquire a single scan.[1] Check the TMS peak (0.00 ppm).
-
Pass Criteria: TMS linewidth at half-height < 0.8 Hz.[1]
-
Fail Action: Re-shim Z1 and Z2.
-
Phase 4: Processing & Analysis
-
Phasing: Apply manual phasing. Do not rely solely on autophase for fluorinated quartets, as the baseline can distort.
-
Integration:
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow with quality control feedback loop.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][3][4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th Ed.).[1] John Wiley & Sons.[1][2] (Refer to Chapter 3 for Additivity Rules and F-coupling constants).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Definitive source for H-F coupling constants).
-
Reich, H. J. (2023).[1] "WinPLT NMR Coupling Constants." University of Wisconsin-Madison Chemistry Department.[1] Link
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. carlroth.com [carlroth.com]
Technical Guide: FTIR Characterization of 2-(2,2,2-Trifluoroethoxy)benzonitrile
The following is a comprehensive technical guide for the FTIR characterization of 2-(2,2,2-Trifluoroethoxy)benzonitrile , designed for researchers in pharmaceutical synthesis and quality control.
Executive Summary
2-(2,2,2-Trifluoroethoxy)benzonitrile (CAS: 175204-90-7) is a critical fluorinated intermediate, often employed in the synthesis of α1-adrenoceptor antagonists (e.g., Silodosin derivatives) and agrochemicals. Its structural uniqueness lies in the ortho-positioning of a highly electronegative trifluoroethoxy group relative to a nitrile functionality.
This guide provides a definitive spectroscopic fingerprint for this compound, differentiating it from its non-fluorinated analogue (2-Ethoxybenzonitrile ) and common starting materials. By leveraging the inductive effects of the
Spectroscopic Fingerprint & Characteristic Peaks[1][2][3][4]
The FTIR spectrum of 2-(2,2,2-Trifluoroethoxy)benzonitrile is dominated by the competition between the electron-withdrawing nitrile group and the inductively strong trifluoroethoxy ether.
Primary Diagnostic Bands
| Functional Group | Frequency ( | Intensity | Mode Assignment | Mechanistic Insight |
| Nitrile ( | 2225 – 2235 | Medium/Sharp | Stretching vibration | The electron-withdrawing |
| Trifluoromethyl ( | 1100 – 1350 | Very Strong | C-F Stretching (Sym/Asym) | Key Differentiator: Appears as a broad, multi-shouldered envelope. The C-F dipoles create a massive change in dipole moment, often obscuring the C-O ether stretches in this region. |
| Aromatic Ether ( | 1240 – 1260 | Strong | Asymmetric Stretch | Typically distinct in aryl ethers, but here it couples strongly with the C-F vibrations, creating a "super-band" complex unique to fluoro-alkoxy aromatics. |
| Aromatic Ring | 745 – 765 | Strong | Out-of-plane (oop) bending | Characteristic of 1,2-disubstitution (ortho). This peak confirms the substitution pattern has not isomerized during synthesis. |
| Methylene ( | 2940 – 2970 | Weak | C-H Stretching | The adjacent |
Comparative Performance Analysis
This section objectively compares the target compound against its non-fluorinated analogue and starting materials to demonstrate how FTIR serves as a "Go/No-Go" gate in synthesis.
Comparison: Target vs. Alternatives
| Feature | Target: 2-(2,2,2-Trifluoroethoxy)benzonitrile | Analogue: 2-Ethoxybenzonitrile | Precursor: 2-Fluorobenzonitrile |
| Fingerprint Region | C-F Dominance: Massive absorption block at 1100–1300 | C-O Dominance: Distinct doublet at ~1250 (Asym) and ~1040 (Sym) | C-F (Aromatic): Sharp, distinct band at ~1200 |
| Nitrile Shift | |||
| C-H Region | Simplified: Only methylene ( | Complex: Methyl ( | Silent: No aliphatic C-H stretching. |
| Detection Limit | High sensitivity due to strong C-F dipole. | Moderate sensitivity.[2] | Moderate sensitivity.[2] |
Experimental Insight: The "Fluoro-Shift"
In 2-Ethoxybenzonitrile, the ethoxy group acts as an electron donor (resonance), lowering the nitrile frequency. In the target compound, the
-
Result: The nitrile peak of the trifluoroethoxy derivative appears at a higher frequency than the ethoxy analogue, a subtle but reliable indicator of successful fluorination.
Experimental Protocol: Self-Validating Workflow
Objective: Confirm the identity of synthesized 2-(2,2,2-Trifluoroethoxy)benzonitrile using Attenuated Total Reflectance (ATR) FTIR.
Materials & Equipment[3][6]
-
Instrument: FTIR Spectrometer (e.g., Bruker/Thermo/PerkinElmer) with Diamond or ZnSe ATR crystal.
-
Resolution:
. -
Scans: 16–32 scans (sufficient due to high C-F intensity).
-
Sample State: Liquid oil or low-melting solid (Standard state at RT).
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum.
-
Validation: Ensure no peaks exist in the 2800–3000
(contamination) or 2350 ( ) regions.
-
-
Sample Application: Apply 1 drop (approx. 10–20 µL) of the neat oil directly onto the ATR crystal.
-
Note: If the sample is solid, apply pressure using the anvil to ensure intimate contact.
-
-
Acquisition: Record the spectrum from 4000 to 600
. -
Data Processing: Apply Baseline Correction if necessary. Do not apply heavy smoothing, as this may merge the fine structure of the aromatic overtones (
).
QC Decision Matrix (Pass/Fail)
-
PASS: Distinct peak at ~2230
AND broad/strong band at 1100–1300 . -
FAIL (Incomplete Reaction): Presence of broad -OH stretch (
) indicating unreacted 2,2,2-trifluoroethanol. -
FAIL (Starting Material): Absence of aliphatic C-H stretches (
) indicates unreacted 2-fluorobenzonitrile.
Visualization: Synthesis & QC Workflow
The following diagram illustrates the synthesis pathway and the critical FTIR checkpoints used to validate the transformation from 2-Fluorobenzonitrile to the target product.
Figure 1: Process analytical workflow for the synthesis and validation of 2-(2,2,2-Trifluoroethoxy)benzonitrile, highlighting critical spectral checkpoints.
References
-
National Institute of Standards and Technology (NIST). Benzonitrile Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SpectraBase. Benzonitrile FTIR Spectra Data. John Wiley & Sons.[3] Available at: [Link]
- Li, C., et al. (2014). The stable conformations and vibronic spectroscopy of 2-ethoxybenzonitrile. Journal of Molecular Spectroscopy.
-
PubChem. 2-(2,2,2-Trifluoroethoxy)benzonitrile Compound Summary. National Library of Medicine. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra of Fluorinated Organics. Available at: [Link]
Sources
Safety Operating Guide
Comprehensive Disposal Guide: 2-(2,2,2-Trifluoroethoxy)benzonitrile
Executive Summary
2-(2,2,2-Trifluoroethoxy)benzonitrile (CAS: 175204-90-7) presents a dual-hazard profile: the nitrile (cyano) moiety poses acute toxicity and potential hydrogen cyanide (HCN) evolution under thermal stress, while the trifluoroethoxy group requires specialized high-temperature incineration to cleave the Carbon-Fluorine (C-F) bonds and capture the resulting hydrogen fluoride (HF).
Immediate Action Required:
-
Segregation: Isolate from strong acids and oxidizers immediately.
-
Labeling: Tag as "Organic Nitrile – Fluorinated – Toxic."
-
Disposal Path: High-temperature incineration (>1,100°C) with caustic scrubbing. Do not dispose of via sanitary sewer or standard solvent waste streams.
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the molecular stability that makes this compound hazardous.
| Property | Specification | Operational Implication |
| Molecular Formula | C₉H₆F₃NO | Contains Nitrogen (NOx/HCN precursor) and Fluorine (HF precursor). |
| Functional Groups | Benzonitrile, Trifluoroether | Nitrile: Toxic by ingestion/dermal.[1] C-F Bond: High thermal stability; requires aggressive incineration. |
| Physical State | Solid/Liquid (Low MP) | Likely combustible (Category 4). Flash point >60°C but <93°C. |
| Reactivity | Stable | Incompatible with Acids: Potential for HCN release (slow hydrolysis). Incompatible with Oxidizers: Fire/Explosion risk.[2][3] |
The "Dual-Hazard" Mechanism
-
The Nitrile Risk: While aromatic nitriles (benzonitriles) are more stable than aliphatic ones, thermal decomposition or strong acidic hydrolysis can liberate Hydrogen Cyanide (HCN) , a rapid-acting chemical asphyxiant.
-
The Fluorine Risk: The trifluoroethoxy group contains C-F bonds, the strongest in organic chemistry (~485 kJ/mol). Incomplete combustion generates Products of Incomplete Combustion (PICs) like toxic fluorinated monomers or CF₄.[4] Complete destruction generates Hydrogen Fluoride (HF) , which is corrosive and must be scrubbed.
Pre-Disposal: Laboratory Handling & Segregation
Core Directive: The safety of the disposal chain depends on the accuracy of the waste stream characterization at the bench level.
A. Waste Stream Segregation
Do not mix this compound into a "General Organic Waste" carboy without verifying compatibility.
-
Stream A (Correct): Halogenated Organic Solvents (High BTU).
-
Stream B (Incorrect): Non-halogenated solvents (Will result in regulatory violation due to F content).
-
Stream C (Dangerous): Acidic Aqueous Waste (Risk of hydrolysis to benzoic acid derivative + ammonium/HCN).
B. Containerization & Labeling
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if moisture is present (corrosion risk from potential HF formation).
-
Labeling:
-
Primary Constituent: 2-(2,2,2-Trifluoroethoxy)benzonitrile
-
Hazards: TOXIC, COMBUSTIBLE, IRRITANT
-
Codes: D003 (Reactive - conservative classification), Halogenated.
-
C. Decision Logic for Researchers
The following diagram outlines the decision process for segregating this specific waste at the bench.
Figure 1: Laboratory waste segregation logic. Note the critical checkpoint for acidic mixtures to prevent HCN evolution.
Regulatory Classification (RCRA)
In the United States, proper classification under the Resource Conservation and Recovery Act (RCRA) is mandatory.
| Classification Criteria | Status | Code | Rationale |
| Ignitability | Possible | D001 | If liquid formulation has Flash Point < 140°F (60°C). |
| Corrosivity | No | N/A | Not aqueous/pH < 2 or > 12.[5]5. |
| Reactivity | Unlikely* | D003 | Conservative approach: Nitrile bearing wastes are often managed as D003 if there is potential to generate toxic gases. |
| Toxicity (TCLP) | No | N/A | Not a D004-D043 listed metal/pesticide. |
| Listed Waste | No | N/A | Not specifically listed on P or U lists. |
Recommendation: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but manage as "Hazardous Waste - Toxic, Halogenated" for vendor acceptance.
Destruction Methodology: Incineration
The only validated disposal method for 2-(2,2,2-Trifluoroethoxy)benzonitrile is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
A. The Incineration Process
The facility must be capable of handling Halogenated Organics . Standard cement kilns may reject this due to the fluorine content (which damages kiln linings).
-
Primary Chamber: Waste is injected at 1,100°C – 1,200°C .
-
Residence Time: Minimum 2 seconds required to ensure destruction of the stable trifluoro- group.
-
Pollution Control (Scrubbing):
B. Workflow Diagram
The following diagram illustrates the lifecycle of the chemical from lab bench to final destruction.[10]
Figure 2: Chain of custody and destruction workflow. Note the specific requirement for scrubbing post-incineration.
Emergency Spill Procedures
In the event of a spill during transport or handling:
-
Evacuate & Ventilate: Nitriles can release vapors; ensure fresh air.[1][6][9][11]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.
-
Neutralization (Do NOT use Acid):
-
Absorb with an inert material (Vermiculite, Dry Sand, or Chemizorb®).
-
Do not use standard acid spill kits.
-
-
Decontamination: Wash the area with a mild alkaline soap solution (pH 8-9) to ensure no acidic residues trigger hydrolysis.
References
-
Sigma-Aldrich. (2026).[12] Safety Data Sheet: Benzonitrile Derivatives. Merck KGaA.[12] Link
-
U.S. Environmental Protection Agency (EPA). (2025).[13] Incineration of Halogenated Organic Compounds.[4] EPA Technical Guidance.[5] Link
-
Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 4-(Trifluoromethoxy)benzonitrile.[14]Link
-
American Chemical Society (ACS). (2019). The Dark Side of Fluorine: Metabolism and Disposal of Fluorinated Drugs. ACS Med. Chem. Lett. Link
-
European Commission. (2000). Directive 2000/76/EC on the Incineration of Waste. Official Journal of the European Communities. Link
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. eurofinsus.com [eurofinsus.com]
- 6. vigon.com [vigon.com]
- 7. republicservices.com [republicservices.com]
- 8. gov.uk [gov.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. US3024086A - Disposal of fluorine wastes - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. epa.gov [epa.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-(2,2,2-Trifluoroethoxy)benzonitrile
This guide outlines the critical safety protocols and Personal Protective Equipment (PPE) requirements for handling 2-(2,2,2-Trifluoroethoxy)benzonitrile (CAS: 56935-77-4).[1]
As a Senior Application Scientist, I have structured this document to prioritize mechanism-based safety . Understanding why a specific barrier is chosen is as important as the barrier itself. This compound combines the toxicity potential of a nitrile with the enhanced lipophilicity of a fluorinated ether, creating a unique risk profile for skin absorption and systemic toxicity.
Chemical Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is an aromatic nitrile with a fluorinated ether tail .
| Property | Description | Safety Implication |
| CAS Number | 56935-77-4 | Unique identifier for verification.[1] |
| Chemical Class | Fluorinated Benzonitrile | High Toxicity Potential. Nitriles can release cyanide ions ( |
| Physical State | Solid / Low-melting Solid | Dust Hazard. Primary exposure route is inhalation of particulates or dermal contact with dust.[1] |
| Primary Risks | Acute Toxicity (Oral/Dermal), Irritant | Zero-Tolerance for Exposure. Treat as a Class 6.1 Toxic substance.[1] |
PPE Selection Framework: The "Barrier-in-Depth" Strategy
Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for fluorinated nitriles due to their permeation potential. You must employ a "Barrier-in-Depth" approach.
A. Hand Protection (Critical Control Point)
-
The Risk: Fluorinated organic compounds can permeate standard thin nitrile gloves. Once dissolved in organic solvents (e.g., DCM, DMSO), permeation rates accelerate drastically.
-
The Protocol: Double Gloving is mandatory.
| Layer | Material | Specification | Function |
| Inner Layer | Nitrile (Disposable) | 4-5 mil (0.10 - 0.12 mm) | Provides dexterity and a final barrier against micro-tears in the outer glove.[1] |
| Outer Layer | High-Risk Nitrile OR Laminate | >8 mil (0.20 mm) OR Silver Shield® | Primary Chemical Barrier. Thicker nitrile resists degradation.[1] Laminate gloves offer broad-spectrum resistance if handling concentrated solutions.[1] |
Scientist's Note: If handling >100 mg or preparing stock solutions in halogenated solvents (DCM), you must use Laminate (EVOH) liners or Silver Shield® gloves. Standard nitrile degrades rapidly in DCM, carrying the toxin through to your skin.
B. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Full-Face Respirator with:
-
P100 (HEPA) filter for particulates.
-
Organic Vapor (OV) cartridge if the substance is in solution.
-
C. Eye & Face Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1).
-
Contraindication: Do not rely on safety glasses. Air currents can carry light fluorinated dust around the lenses and into the tear ducts, a direct route for systemic absorption.
D. Body Protection
-
Standard: 100% Cotton Lab Coat (Fire Resistant preferred).
-
High-Volume Handling (>1g): Wear a disposable Tyvek® sleeve or apron over the lab coat to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.[1]
Operational Logic: Decision Pathways
The following diagram illustrates the decision logic for PPE selection based on the state of the matter (Solid vs. Solution).
Figure 1: PPE Decision Matrix based on physical state and solvent compatibility.
Step-by-Step Handling Protocol
Phase 1: Preparation (Donning)
-
Inspect Fume Hood: Verify airflow is >100 fpm. Clear the workspace of unnecessary clutter.
-
Don PPE: Put on lab coat, then inner nitrile gloves. Pull lab coat cuffs over inner gloves. Put on outer gloves (tucking lab coat cuffs inside outer gloves).
-
Prepare Waste: Place a solid waste container inside the hood to avoid removing contaminated items.
Phase 2: Manipulation
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip if available to prevent "jumping" of the powder.
-
Weighing: If the balance is outside the hood, tare the vial inside the hood, add the solid, cap tightly, and then move to the balance. Never open the vial outside the hood.
-
Solubilization: Add solvent slowly. If using an exothermic solvent (rare for this type, but possible with reagents), allow to cool before capping.
Phase 3: Decontamination & Doffing[1][2]
-
Wipe Down: Wipe all exterior surfaces of vials/flasks with a solvent-dampened tissue (acetone or ethanol) before removing them from the hood. Dispose of the tissue as hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid touching the outside. Discard in hazardous waste.
-
Wash: Wash hands with soap and water immediately after removing inner gloves.
Emergency Response: Spill & Exposure
Scenario: Powder Spill inside Fume Hood
-
Do not blow. Isolate the area.
-
Cover spill with wet paper towels (dampened with water or compatible solvent) to prevent dust generation.
-
Scoop up the damp material and place it in a hazardous waste container.
-
Wipe surface 3x with soap and water.
Scenario: Skin Exposure
-
Immediate Action: Remove contaminated clothing/gloves immediately.[2]
-
Flush: Rinse skin with lukewarm water for 15 minutes . Do not scrub hard (abrasion increases absorption).
-
Medical: Seek medical attention. Provide the SDS.
References
-
PubChem. 2-(2,2,2-Trifluoroethoxy)benzonitrile Compound Summary. National Library of Medicine. Available at: [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

